Product packaging for CK-2-68(Cat. No.:CAS No. 1361004-87-6)

CK-2-68

Cat. No.: B606710
CAS No.: 1361004-87-6
M. Wt: 443.8502
InChI Key: GGVLPENGSGQOOU-UHFFFAOYSA-N
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Description

CK-2-68 is a novel potent PfNDH2 inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17ClF3NO2 B606710 CK-2-68 CAS No. 1361004-87-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVLPENGSGQOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CK-2-68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of CK-2-68, a potent antimalarial agent. Initially developed as a putative inhibitor of the alternative NADH dehydrogenase (NDH2) in Plasmodium falciparum, substantial evidence now confirms its primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain. This compound acts as a selective inhibitor, binding to the quinol oxidation (Qo) site of Complex III, thereby disrupting the parasite's respiratory chain and leading to cell death. This document details the molecular interactions, inhibitory kinetics, and key experimental methodologies used to elucidate the function of this compound.

Core Mechanism of Action: Targeting Mitochondrial Complex III

This compound exerts its antimalarial activity through the specific inhibition of the cytochrome bc1 complex (Complex III) in Plasmodium falciparum. While originally designed to target the parasite's alternative NADH dehydrogenase (NDH2), subsequent research, including the analysis of resistance mutations and gene knockout studies, has definitively identified Complex III as the principal target.[1][2]

The compound binds to the quinol oxidation (Qo or Qp) site within the cytochrome b subunit of Complex III.[1][3] This binding event physically obstructs the oxidation of ubiquinol, a critical step in the Q-cycle of electron transport. By arresting the motion of the iron-sulfur protein (ISP) subunit, this compound effectively halts the transfer of electrons to cytochrome c.[1][3] This disruption of the mitochondrial electron transport chain leads to a collapse of the mitochondrial membrane potential, cessation of ATP synthesis, and ultimately, parasite death.

The selectivity of this compound for the Plasmodium Complex III over the host's counterpart is a key feature of its therapeutic potential, offering a wide therapeutic window.[1]

Signaling Pathway of this compound Action

The inhibitory action of this compound initiates a cascade of events within the parasite's mitochondria, as depicted in the following signaling pathway.

CK2_68_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Ubiquinol Ubiquinol (QH2) ComplexIII Complex III (Cytochrome bc1) Ubiquinol->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CK268 This compound Inhibition Inhibition CK268->Inhibition Inhibition->ComplexIII Binds to Qo site Disruption Disruption of Electron Flow Inhibition->Disruption Collapse Mitochondrial Membrane Potential Collapse Disruption->Collapse ATP_depletion ATP Depletion Collapse->ATP_depletion CellDeath Parasite Death ATP_depletion->CellDeath

Mechanism of this compound Inhibition of the Electron Transport Chain.

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified against various targets. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported in the literature.

Target Organism/EnzymeIC50 ValueReference
Plasmodium falciparum (wild-type, infected erythrocytes)~40 nM[1]
Bovine mitochondrial cytochrome bc1 complex (Btbc1)1.7 µM[1]
Rhodobacter sphaeroides cytochrome bc1 complex (Rsbc1)6.7 µM[1]
Atovaquone against Bovine mitochondrial cytochrome bc1 complex (Btbc1)2.6 µM[1]

Experimental Protocols

The elucidation of this compound's mechanism of action has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.

Cytochrome bc1 Complex Inhibition Assay

This assay measures the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Objective: To determine the IC50 of this compound against purified cytochrome bc1 complexes.

Materials:

  • Purified bovine heart mitochondrial cytochrome bc1 complex (Btbc1) or Rhodobacter sphaeroides cytochrome bc1 complex (Rsbc1).

  • Cytochrome c (from bovine heart).

  • Decylubiquinol (DBH) as the substrate.

  • This compound stock solution (in DMSO).

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 200 mM NaCl, 0.01% n-dodecyl-β-D-maltoside (DDM).

  • Spectrophotometer capable of measuring absorbance at 550 nm.

Procedure:

  • Enzyme Preparation: Dilute the purified bc1 complex to a final concentration of 0.1 µM (for Btbc1) or 1.0 µM (for Rsbc1) in the assay buffer.

  • Inhibitor Incubation: Pre-incubate the diluted enzyme with varying concentrations of this compound for an extended period (e.g., >20 hours, as this compound shows slow inhibition kinetics) at room temperature.[1] A DMSO control should be included.

  • Reaction Initiation: In a cuvette, mix the assay buffer with 80 µM cytochrome c. Add the pre-incubated enzyme-inhibitor mixture.

  • Measurement: Initiate the reaction by adding 5 µM decylubiquinol. Immediately monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

  • Data Analysis: Calculate the initial rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Plasmodium falciparum Growth Inhibition Assay ([³H]-Hypoxanthine Incorporation)

This assay assesses the viability and proliferation of P. falciparum in vitro by measuring the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.

Objective: To determine the IC50 of this compound against the asexual blood stages of P. falciparum.

Materials:

  • Synchronized cultures of P. falciparum (e.g., D10 wild-type strain).

  • Human red blood cells.

  • Complete culture medium (RPMI 1640 supplemented with human serum, HEPES, glucose, and gentamicin).

  • [³H]-Hypoxanthine.

  • This compound stock solution (in DMSO).

  • 96-well microtiter plates.

  • Cell harvester and scintillation counter.

Procedure:

  • Drug Plate Preparation: Serially dilute this compound in the complete culture medium in a 96-well plate. Include drug-free and uninfected red blood cell controls.

  • Parasite Culture: Add synchronized ring-stage parasites at a defined parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%) to each well.

  • Incubation: Incubate the plates in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.

  • Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.

  • Harvesting and Measurement: Lyse the cells by freeze-thawing. Harvest the cellular contents onto a filter mat using a cell harvester. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Express the results as a percentage of the growth in the drug-free control wells. Plot the percentage of inhibition against the logarithm of the drug concentration and fit to a sigmoidal dose-response curve to calculate the IC50 value.

Cryo-Electron Microscopy (Cryo-EM) Structure Determination

Cryo-EM is employed to visualize the high-resolution structure of this compound in complex with the cytochrome bc1 complex.

Objective: To determine the three-dimensional structure of this compound bound to the cytochrome bc1 complex.

Materials:

  • Highly purified and concentrated cytochrome bc1 complex.

  • This compound.

  • Cryo-EM grids (e.g., holey carbon grids).

  • Plunge-freezing apparatus (e.g., Vitrobot).

  • Transmission electron microscope equipped with a direct electron detector.

  • Image processing software (e.g., RELION, CryoSPARC).

Procedure:

  • Complex Formation: Incubate the purified cytochrome bc1 complex with an excess of this compound (e.g., 1:10 molar ratio) overnight to ensure stable binding.[4]

  • Grid Preparation: Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid. Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane.

  • Data Collection: Transfer the frozen grid to a cryo-electron microscope. Collect a large dataset of high-resolution images (movies) of the particles in the vitreous ice.

  • Image Processing:

    • Perform motion correction and contrast transfer function (CTF) estimation for the raw movies.

    • Pick individual particles from the micrographs.

    • Perform 2D and 3D classification to select for high-quality particles.

    • Generate a high-resolution 3D reconstruction of the complex.

  • Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the cryo-EM density map and refine it to high accuracy.

Mandatory Visualizations

Experimental Workflow for Cytochrome bc1 Inhibition Assay

Cytochrome_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis p1 Dilute Purified Cytochrome bc1 Complex i1 Pre-incubate Enzyme with this compound (>20h) p1->i1 p2 Prepare Serial Dilutions of this compound p2->i1 m2 Add Enzyme-Inhibitor Mix i1->m2 m1 Add Cytochrome c to Cuvette m1->m2 m3 Initiate with Decylubiquinol m2->m3 m4 Monitor Absorbance at 550 nm m3->m4 a1 Calculate Initial Reaction Rates m4->a1 a2 Plot % Inhibition vs. [this compound] a1->a2 a3 Determine IC50 a2->a3

Workflow for the Cytochrome bc1 Complex Inhibition Assay.
Experimental Workflow for P. falciparum Growth Inhibition Assay

Parasite_Assay_Workflow cluster_setup Assay Setup cluster_culture Culturing and Labeling cluster_readout Measurement cluster_analysis_parasite Data Analysis s1 Prepare this compound Dilutions in 96-well Plate s2 Add Synchronized P. falciparum Culture s1->s2 c1 Incubate for 24h s2->c1 c2 Add [3H]-Hypoxanthine c1->c2 c3 Incubate for 24-48h c2->c3 r1 Freeze-Thaw to Lyse Cells c3->r1 r2 Harvest onto Filter Mat r1->r2 r3 Measure Radioactivity (Scintillation Counter) r2->r3 ap1 Calculate % Growth Inhibition r3->ap1 ap2 Plot Inhibition vs. [this compound] ap1->ap2 ap3 Determine IC50 ap2->ap3 Target_Identification cluster_evidence Experimental Evidence InitialHypothesis Initial Hypothesis: This compound targets NDH2 Resistance Resistance mutations cluster in Complex III (cytochrome b) InitialHypothesis->Resistance contradicts Knockout NDH2 knockout parasites remain viable InitialHypothesis->Knockout contradicts Conclusion Conclusion: Primary target is Complex III Resistance->Conclusion Knockout->Conclusion CryoEM Cryo-EM shows binding to Complex III Qo site CryoEM->Conclusion

References

Technical Whitepaper: CK-2-68, a Potent and Selective Inhibitor of Plasmodium falciparum Mitochondrial Complex III

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. The parasite's mitochondrial electron transport chain (mtETC) presents a validated and promising target for chemotherapeutic intervention due to significant differences from the host's respiratory system. This technical guide provides an in-depth analysis of CK-2-68, a quinolone-based compound initially designed to target the parasite's alternative NADH dehydrogenase (PfNDH2). Subsequent research has definitively identified its primary and lethal mode of action as the potent and selective inhibition of the cytochrome bc1 complex (Complex III) of the mtETC. This document details the mechanism of action, summarizes key quantitative inhibition data, outlines relevant experimental protocols, and explores the molecular basis for its selectivity and observed resistance patterns, offering crucial insights for future antimalarial drug development.

Introduction: The Malarial Threat and a Validated Mitochondrial Target

Malaria, caused by parasites of the genus Plasmodium, remains a significant global health crisis, exacerbated by the continuous spread of strains resistant to frontline therapies. This landscape creates an urgent need for new drugs that act on novel targets. The mtETC of P. falciparum is essential for parasite survival, playing a critical role in ATP synthesis, maintaining mitochondrial membrane potential, and regenerating ubiquinone for vital metabolic pathways, including de novo pyrimidine biosynthesis.[1][2][3][4]

Among the components of the protozoan mtETC, only Complex III (also known as the cytochrome bc1 complex) is a clinically validated target for antimalarial drugs, most notably atovaquone.[5][6] The compound this compound was initially developed to inhibit PfNDH2, an enzyme unique to the parasite's ETC.[5][7] However, compelling evidence from resistance selection studies, which consistently identified mutations in the cytochrome b subunit of Complex III rather than in PfNDH2, has reframed the understanding of its true antimalarial target.[5][8] It is now understood that the lethal action of this compound is achieved through the specific inhibition of P. falciparum Complex III (Pfbc1).[5][9]

Mechanism of Action: Quinolone Inhibition of the Cytochrome bc1 Complex

The cytochrome bc1 complex is a multi-subunit enzyme that catalyzes the transfer of electrons from ubiquinol to cytochrome c. This process is coupled to the pumping of protons across the inner mitochondrial membrane, contributing to the proton motive force used for ATP synthesis.

This compound exerts its inhibitory effect by binding specifically to the quinol oxidation (Qo or Qp) pocket of the cytochrome b subunit within Complex III.[5][6][8] This binding action physically obstructs the catalytic cycle and, critically, arrests the movement of the iron-sulfur protein (ISP) subunit.[5][6][9] The ISP subunit's movement is essential for shuttling electrons from ubiquinol to cytochrome c1; by locking it in place, this compound effectively halts electron flow through the complex. This mechanism is similar to that of other well-characterized Qp-site inhibitors, such as atovaquone and stigmatellin.[5][6] The shutdown of the mtETC leads to a collapse of the mitochondrial membrane potential and, crucially, the cessation of pyrimidine biosynthesis, ultimately resulting in parasite death.[1][3]

cluster_ETC P. falciparum Mitochondrial Electron Transport Chain DHODH DHODH pool Ubiquinone Pool (Q/QH2) DHODH->pool e- NDH2 PfNDH2 NDH2->pool e- SDH Complex II (SDH) SDH->pool e- C3 Complex III (bc1 complex) C4 Complex IV C3->C4 O2 O2 C4->O2 e- H2O H2O C4->H2O ATP_Synthase Complex V (ATP Synthase) pool->C3 QH2 inhibitor This compound inhibitor->C3 Binds to Qp site, arrests ISP motion

Figure 1. Mechanism of this compound action on the P. falciparum mtETC.

Quantitative Data: Potency and Selectivity

This compound demonstrates high potency against the parasite and, critically, a wide therapeutic window, showing significantly lower activity against host and bacterial Complex III orthologs. This selectivity is paramount for a viable drug candidate, minimizing off-target effects. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

Compound Target Organism / Enzyme Assay Type IC50 Value Reference
This compound P. falciparum (wild-type)Parasite Growth Inhibition~40 nM[5][9]
This compound Bovine mitochondrial bc1 (Btbc1)Enzyme Inhibition1.7 µM[5][9]
This compound R. sphaeroides bc1 (Rsbc1)Enzyme Inhibition6.7 µM[5][9]
AtovaquoneP. falciparum (wild-type)Parasite Growth Inhibition~13 nM[5][9]
AtovaquoneBovine mitochondrial bc1 (Btbc1)Enzyme Inhibition2.6 µM[5][9]
StigmatellinBovine mitochondrial bc1 (Btbc1)Enzyme Inhibition1.0 nM[5][9]

The data clearly indicates that this compound is approximately 100 times more potent against the parasite's Complex III than against the bovine or bacterial enzymes, underscoring its high selectivity.[5][9]

Molecular Basis of Selectivity and Resistance

The high selectivity of this compound for Pfbc1 over the host complex is attributed to structural differences in the Qp binding pocket. While the core active site is highly conserved, the "access portal" to this site is less conserved.[5] The tail portion of the this compound molecule, comprising its C and D rings, extends into this less-conserved region, leading to differential interactions that favor tighter binding to the parasite enzyme.[5][9]

Resistance to this compound, as with other Qp-site inhibitors, arises from single nucleotide polymorphisms in the parasite's mitochondrial gene for cytochrome b (cyt b). These mutations cluster around the Qp binding site and are thought to sterically hinder or alter the electrostatic interactions necessary for high-affinity inhibitor binding, thereby reducing the compound's efficacy.[5]

cluster_logic Inhibitor Binding and Resistance Logic CK268 This compound Binding Binds to Qp Site of Cytochrome b CK268->Binding ReducedBinding Reduced/Altered Inhibitor Binding Inhibition Complex III Inhibition Binding->Inhibition Death Parasite Death Inhibition->Death Resistance Drug Resistance (Parasite Survival) Mutation Mutation in cyt b Gene (Qp Site) Mutation->ReducedBinding ReducedBinding->Resistance

Figure 2. Logical flow of this compound inhibition and resistance.

Key Experimental Protocols

Reproducible and standardized assays are essential for the evaluation of antimalarial compounds. The following sections detail the core methodologies used to characterize this compound.

P. falciparum Growth Inhibition Assay

This assay measures the ability of a compound to inhibit the growth of asexual, intraerythrocytic parasite stages in vitro.

Methodology:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in human erythrocytes (4-5% hematocrit) using RPMI-1640 medium supplemented with human serum or Albumax, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO2, 5% O2, 90% N2).[10][11][12]

  • Synchronization: Cultures are synchronized to the ring stage, typically using 5% sorbitol treatment, to ensure a homogenous starting population.[10][13]

  • Assay Plate Preparation: The test compound (this compound) is serially diluted in culture medium in a 96-well microtiter plate.

  • Incubation: Synchronized ring-stage parasites (e.g., at 1% parasitemia, 2% hematocrit) are added to the wells. Plates are incubated for 48-72 hours to allow for one full cycle of parasite replication.[10][11]

  • Growth Quantification: Parasite growth is measured. Common methods include:

    • Fluorometric analysis: Using DNA-intercalating dyes like SYBR Green I or DAPI. Fluorescence is proportional to parasite DNA content.[14]

    • Microscopy: Preparing thin blood smears from each well, staining with Giemsa, and manually counting the parasitemia.[11][15]

    • Reporter Gene Assays: Using parasite lines expressing reporter enzymes like luciferase.[14]

  • Data Analysis: The results are normalized to untreated control wells, and IC50 values are calculated using a non-linear regression dose-response curve.

cluster_workflow Workflow: P. falciparum Growth Inhibition Assay start Start: Synchronized Ring-Stage P. falciparum Culture prep Prepare Serial Dilutions of this compound in 96-Well Plate start->prep add_parasites Add Parasite Culture to Wells prep->add_parasites incubate Incubate for 48-72h (37°C, Gas Mixture) add_parasites->incubate quantify Quantify Parasite Growth (e.g., SYBR Green Assay) incubate->quantify analyze Normalize to Control & Calculate IC50 quantify->analyze end End: Determine Potency analyze->end

Figure 3. Workflow for parasite growth inhibition assay.

Complex III (bc1) Enzyme Inhibition Assay

Methodology:

  • Enzyme Source: Isolation of mitochondria from a source like bovine heart (for Btbc1) or Rhodobacter sphaeroides (for Rsbc1). Complex III is then purified from mitochondrial membranes.

  • Assay Buffer: A suitable buffer (e.g., phosphate or Tris-based) containing substrates and detergents is prepared.

  • Incubation: The purified enzyme is pre-incubated with various concentrations of this compound. For slow-binding inhibitors like this compound, this incubation time can be lengthy (>20 hours) to ensure equilibrium is reached.[5]

  • Reaction Initiation: The reaction is initiated by adding a ubiquinol substrate (e.g., decylubiquinol) and an electron acceptor, oxidized cytochrome c.

  • Measurement: The activity of Complex III is measured spectrophotometrically by monitoring the reduction of cytochrome c, which corresponds to an increase in absorbance at 550 nm.

  • Data Analysis: The initial rate of reaction is calculated for each inhibitor concentration. These rates are used to determine the IC50 value.

cluster_workflow Workflow: Complex III Enzyme Inhibition Assay start Start: Purified bc1 Complex incubate Pre-incubate Enzyme with this compound Dilutions start->incubate initiate Initiate Reaction with Substrate (QH2) & Cytochrome c incubate->initiate measure Monitor Cytochrome c Reduction (Absorbance at 550 nm) initiate->measure analyze Calculate Reaction Rates & Determine IC50 measure->analyze end End: Determine Enzymatic Inhibition analyze->end

Figure 4. Workflow for Complex III enzyme inhibition assay.

Mammalian Cell Cytotoxicity Assay

This assay evaluates the toxicity of the compound against host cells to determine its selectivity index (SI = Host Cell IC50 / Parasite IC50).

Methodology:

  • Cell Culture: A mammalian cell line (e.g., HepG2, HEK293, or L6 myoblasts) is cultured in appropriate media and conditions until confluent.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of this compound. A solvent control (e.g., DMSO) is included.

  • Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours.[16]

    • Viable cells with active metabolism reduce the yellow MTT to a purple formazan.

    • The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[16]

  • Measurement and Analysis: The absorbance is read on a plate reader (e.g., at 570 nm). Cell viability is expressed as a percentage of the solvent control, and the IC50 (or CC50 for cytotoxic concentration) is calculated.

cluster_workflow Workflow: Mammalian Cell Cytotoxicity (MTT) Assay start Start: Cultured Mammalian Cells seed Seed Cells in 96-Well Plate start->seed expose Expose Cells to This compound Dilutions seed->expose incubate Incubate for 48-72h expose->incubate add_mtt Add MTT Reagent & Incubate 3h incubate->add_mtt dissolve Remove Supernatant, Add DMSO to Dissolve Formazan add_mtt->dissolve measure Read Absorbance (570 nm) dissolve->measure analyze Calculate Viability & Determine IC50 measure->analyze end End: Determine Cytotoxicity analyze->end

Figure 5. Workflow for cytotoxicity assay.

Conclusion and Future Directions

This compound has been firmly established as a potent inhibitor of P. falciparum Complex III, not PfNDH2 as originally intended. It acts on the Qp site of cytochrome b, a mechanism shared with the clinical drug atovaquone. Its high potency and, most importantly, its significant selectivity for the parasite enzyme over the host counterpart, mark it as a valuable lead compound in the antimalarial drug discovery pipeline. The structural basis for this selectivity provides a clear roadmap for medicinal chemistry efforts aimed at further optimization.

Future work should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency, refine its selectivity profile, and enhance its pharmacokinetic properties.

  • Overcoming Resistance: Investigating the efficacy of this compound and its analogs against parasite lines with known atovaquone-resistance mutations in the cyt b gene.

  • In Vivo Efficacy: Advancing optimized lead compounds into animal models of malaria to assess in vivo efficacy, safety, and pharmacokinetics.

  • Combination Therapy: Exploring the potential for synergistic activity when combined with drugs that have different mechanisms of action, a key strategy to delay the development of resistance.

By leveraging the detailed understanding of its mechanism and selectivity, this compound and its derivatives represent a promising avenue in the critical search for the next generation of antimalarial therapies.

References

The Structure-Activity Relationship of Quinolone-Based Antimalarials: A Technical Guide to Targeting Plasmodium

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Promising Class of Antimalarial Agents, Including the Potent Inhibitor CK-2-68

The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent development of new antimalarials with novel mechanisms of action.[1][2][3][4] Quinolone-based compounds have emerged as a highly promising class of therapeutic agents, demonstrating potent activity against both drug-sensitive and multidrug-resistant strains of P. falciparum.[5][6] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinolone antimalarials, with a particular focus on the advanced compound this compound, detailing their mechanism of action, quantitative data on their efficacy, and the experimental protocols used for their evaluation.

Mechanism of Action: Targeting the Parasite's Powerhouse

The primary target for many quinolone-based antimalarials is the mitochondrial electron transport chain (ETC) of the Plasmodium parasite, a pathway that is sufficiently distinct from the host's to allow for selective therapeutic attack.[7] Unlike human mitochondria, the parasite ETC utilizes an alternative NADH dehydrogenase (NDH2) and contains a cytochrome bc1 complex (Complex III) that can be selectively inhibited.[8]

Initially, compounds like this compound were designed to specifically inhibit the parasite's NDH2 enzyme.[8][9] However, recent structural and biochemical studies have revealed that a major target for this compound and other potent quinolones is, in fact, the quinol oxidation site (Qo) of the cytochrome bc1 complex.[7][8][10]

Binding of this compound to the Qo site arrests the motion of the iron-sulfur protein (ISP) subunit, a critical step in the electron transfer process.[7][10] This disruption of the mitochondrial membrane potential leads to the inhibition of pyrimidine metabolism and ultimately, parasite death.[1] The significant differences in the binding pocket of the parasite's cytochrome bc1 complex compared to the mammalian counterpart are believed to be the basis for the wide therapeutic window of these compounds.[7][8] Some quinolones exhibit a dual mechanism, inhibiting both NDH2 and the cytochrome bc1 complex, with the specificity being subtly controlled by chemical modifications to the quinolone core.[1]

Quinolone_Mechanism_of_Action cluster_Mitochondrion Plasmodium Mitochondrial Inner Membrane NDH2 NDH2 UQH2 Ubiquinol Pool (UQH2) NDH2->UQH2 NADH -> NAD+ ComplexIII Cytochrome bc1 (Complex III) UQH2->ComplexIII e- UQ Ubiquinone Pool (UQ) ComplexIII->UQ CytC Cytochrome c ComplexIII->CytC e- Proton_Gradient Proton Gradient (ΔΨm) ComplexIII->Proton_Gradient H+ pumping ComplexIV Complex IV CytC->ComplexIV ComplexIV->UQ O2 -> H2O ComplexIV->Proton_Gradient H+ pumping Inhibitor Quinolone (e.g., this compound) Inhibitor->NDH2 Potential secondary target Inhibitor->ComplexIII Inhibits Qo site Inhibitor->Proton_Gradient Disrupts ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase

Figure 1: Mechanism of quinolone antimalarials on the Plasmodium ETC.

Core Structure-Activity Relationship (SAR)

The antimalarial potency and selectivity of quinolone derivatives can be significantly modulated by substitutions at various positions of the core scaffold.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Maintain P. falciparum in continuous culture C Add parasitized RBCs & drug dilutions to 96-well plate A->C B Prepare serial dilutions of test compound in DMSO & culture medium B->C D Incubate for 48 hours (37°C, mixed gas) C->D E Add [3H]-hypoxanthine (0.5 µCi/well) D->E F Incubate for 18-24 hours E->F G Harvest cells onto glass fiber filters F->G H Measure radioactivity via scintillation counting G->H I Calculate % inhibition vs. control H->I J Determine IC50 value via non-linear regression I->J

References

The Dual-Target Enigma of CK-2-68: A Quinolone's Journey from a Designed NADH Dehydrogenase Inhibitor to a Potent Cytochrome bc1 Complex Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel antimalarial agents with unique mechanisms of action is a critical endeavor in the face of emerging drug resistance. The mitochondrial electron transport chain (mETC) of Plasmodium falciparum, the deadliest human malaria parasite, presents a validated and promising target for therapeutic intervention due to significant differences from its human counterpart. One such distinction is the parasite's reliance on a type II NADH dehydrogenase (NDH2), an enzyme absent in humans, making it an attractive drug target. The compound CK-2-68, a 2-bisaryl 3-methyl quinolone, was rationally designed and synthesized as a potent inhibitor of P. falciparum NDH2 (PfNDH2).[1][2] However, subsequent extensive research has unveiled a more complex mechanism of action, revealing that the primary lethal effect of this compound on the parasite is mediated through the inhibition of a different mETC component, the cytochrome bc1 complex (Complex III).[1][3][4]

This technical guide provides a comprehensive overview of the inhibitory effects of this compound, addressing its initial design as a PfNDH2 inhibitor and the compelling evidence that has redefined its primary target. We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the pertinent biochemical pathways and experimental workflows.

Quantitative Inhibitory Profile of this compound

This compound exhibits potent inhibitory activity against both its intended target, PfNDH2, and its subsequently identified primary target, the cytochrome bc1 complex. The following tables summarize the key quantitative data from various studies, highlighting the compound's efficacy at the enzymatic and cellular levels.

Target EnzymeOrganism/SystemIC50Reference(s)
PfNDH2Plasmodium falciparum16 nM[1][2]
Cytochrome bc1 complex (Complex III)Bovine (Btbc1)1.7 µM[3]
Cytochrome bc1 complex (Complex III)Rhodobacter sphaeroides (Rsbc1)6.7 µM[3]
Cytochrome bc1 complex (Complex III)Plasmodium falciparum (inferred)~100x higher affinity than for Btbc1[3]

Table 1: In vitro enzymatic inhibitory activity of this compound.

Organism/Cell LineStrainIC50 / EC50Reference(s)
Plasmodium falciparum3D731 nM - 40 nM[1][3]
Plasmodium falciparumW2Potent (nanomolar)[1]

Table 2: In vitro antiplasmodial activity of this compound.

The Targeting Conundrum: From PfNDH2 to the Cytochrome bc1 Complex

While this compound was developed through a program specifically targeting PfNDH2 and demonstrates potent inhibition of this enzyme in vitro, several lines of evidence have strongly indicated that its primary antimalarial activity stems from the inhibition of the cytochrome bc1 complex:

  • Drug Pressure and Resistance Studies: When P. falciparum parasites were cultured under pressure with this compound, the surviving resistant parasites consistently harbored mutations in the cytochrome b gene, a core subunit of the cytochrome bc1 complex.[4][5] Crucially, no mutations were identified in the gene encoding PfNDH2.[4]

  • Genetic Knockout Studies: Genetic deletion of the PfNDH2 gene in P. falciparum demonstrated that the enzyme is not essential for the survival of the parasite during its asexual blood stage.[6] Furthermore, these PfNDH2 knockout parasites remained susceptible to this compound, definitively proving that PfNDH2 is not the sole or primary target for the compound's lethal action.[6]

  • Structural Biology: Cryo-electron microscopy studies of the bovine mitochondrial Complex III in complex with this compound have shown that the inhibitor binds specifically to the quinol oxidation (Qp) site of the cytochrome b subunit.[3][7] This binding arrests the motion of the iron-sulfur protein subunit, a mechanism of inhibition similar to other known Complex III inhibitors like atovaquone.[3][7]

Although the cytochrome bc1 complex is now understood to be the primary target, the potent inhibition of PfNDH2 by this compound suggests a potential dual-targeting mechanism, which could be advantageous in overcoming drug resistance.[1][2]

Experimental Protocols

The following sections outline the core methodologies employed to assess the inhibitory effects of this compound on both PfNDH2 and the cytochrome bc1 complex, as well as its antiplasmodial activity.

PfNDH2 Inhibition Assay

The enzymatic activity of PfNDH2 is typically determined by monitoring the oxidation of its substrate, NADH.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The reaction is initiated by the addition of a quinone electron acceptor.

General Protocol:

  • Recombinant PfNDH2 is purified and pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • The reaction is initiated by the addition of NADH (e.g., 200 µM) and a quinone analogue such as decylubiquinone (DB) or coenzyme Q1 as the electron acceptor.[8]

  • To ensure that the electron flow is specific to NDH2, inhibitors of downstream complexes, such as potassium cyanide (KCN) to block Complex IV and atovaquone to block Complex III, are often included.[8]

  • The decrease in absorbance at 340 nm is monitored spectrophotometrically over time.

  • The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Cytochrome bc1 Complex (Complex III) Inhibition Assay

The activity of the cytochrome bc1 complex is assayed by monitoring the reduction of its substrate, cytochrome c.

Principle: The assay measures the increase in absorbance at 550 nm, which is characteristic of the reduction of oxidized cytochrome c to its reduced form. The reaction is driven by the oxidation of a ubiquinol substrate.

General Protocol:

  • Isolated mitochondria or purified cytochrome bc1 complex is incubated with varying concentrations of this compound.

  • The reaction mixture contains a suitable buffer (e.g., phosphate buffer, pH 7.4), oxidized cytochrome c (e.g., 80 µM), and an electron donor such as decylubiquinol (Q₀C₁₀BrH₂).[9]

  • The reaction is initiated by the addition of the enzyme source.

  • The increase in absorbance at 550 nm is recorded over time using a spectrophotometer.

  • IC50 values are determined by plotting the initial rates of cytochrome c reduction against the inhibitor concentrations.

Plasmodium falciparum Growth Inhibition Assay

The antiplasmodial activity of this compound is assessed by measuring the inhibition of parasite proliferation in in vitro cultures.

Principle: Parasite growth is quantified by measuring the incorporation of a radiolabeled nucleic acid precursor, such as [³H]-hypoxanthine, into the parasite's DNA.[10] Alternatively, parasite growth can be assessed using fluorescent DNA-intercalating dyes like SYBR Green I.

General Protocol:

  • Synchronized, ring-stage P. falciparum-infected human erythrocytes are cultured in 96-well plates.

  • The cultures are exposed to a serial dilution of this compound and incubated for a defined period (e.g., 48-72 hours).

  • For the final 24 hours of incubation, [³H]-hypoxanthine is added to each well.[10]

  • The parasites are then harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • The percentage of growth inhibition is calculated relative to untreated controls, and the EC50 value is determined.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.

Figure 1: The P. falciparum mitochondrial electron transport chain, highlighting the roles of PfNDH2 and Complex III, and the inhibitory actions of this compound.

Target_Validation_Workflow start Start: Potent Inhibitor Identified (e.g., this compound) in_vitro In Vitro Enzymatic Assay: Inhibition of Putative Target (e.g., PfNDH2) start->in_vitro in_vivo In Vitro Whole-Cell Assay: Parasite Growth Inhibition start->in_vivo conclusion Conclusion: Identify Primary Target in_vitro->conclusion resistance Drug Pressure Selection: Generate Resistant Parasites in_vivo->resistance knockout Target Gene Knockout in_vivo->knockout sequencing Target Gene Sequencing: Identify Resistance Mutations resistance->sequencing sequencing->conclusion ko_phenotype Test Knockout Susceptibility to Inhibitor knockout->ko_phenotype ko_phenotype->conclusion

Figure 2: Experimental workflow for the validation of a primary drug target, as exemplified by the studies on this compound.

CK268_ComplexIII_Interaction cluster_C3 Cytochrome bc1 Complex (Complex III) CytB Cytochrome b ISP Iron-Sulfur Protein (ISP) ISP_motion ISP Conformational Change (Arrested) ISP->ISP_motion CytC1 Cytochrome c1 Qp_site Qp Site (Quinol Oxidation) CK268 This compound CK268->ISP Prevents interaction with Qp site CK268->Qp_site Binds & Competes UQH2 UQH2 (Substrate) UQH2->Qp_site Binds e_transfer Electron Transfer to Cyt c1 (Blocked) ISP_motion->e_transfer

Figure 3: Proposed mechanism of this compound inhibition of the cytochrome bc1 complex at the Qp site.

Conclusion

This compound represents a fascinating case study in drug development, where a compound designed with high specificity for one enzyme was later found to exert its primary therapeutic effect through another. While this compound is a potent inhibitor of PfNDH2, the weight of evidence from genetic and structural studies has firmly established the cytochrome bc1 complex as its principal antimalarial target. The dual-targeting potential of this compound and its derivatives remains an area of interest for developing next-generation antimalarials that could circumvent resistance. This guide provides the foundational technical information for researchers to understand and further investigate the complex and compelling biology of this potent quinolone inhibitor.

References

In Vitro Antiplasmodial Activity of CK-2-68: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of the compound CK-2-68. It includes a summary of its inhibitory concentrations, a detailed description of its mechanism of action, and standardized experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers in the field of antimalarial drug discovery and development.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against various targets, highlighting its potency against the malaria parasite Plasmodium falciparum and its selectivity over host mitochondrial complexes.

TargetOrganism/SystemIC50Reference
Pfbc1 (Complex III) Plasmodium falciparum-infected erythrocytes (wild-type)~40 nM[1][2]
Btbc1 (Complex III) Bos taurus (Bovine) mitochondria1.7 µM[1][2]
Rsbc1 (Complex III) Rhodobacter sphaeroides6.7 µM[1]

Note: A lower IC50 value indicates higher potency. The significant difference between the IC50 for P. falciparum and bovine mitochondrial Complex III underscores the selective action of this compound.[1][2]

Mechanism of Action

This compound exerts its antiplasmodial effect by targeting the mitochondrial electron transport chain (ETC) of the parasite. Although initially designed as an inhibitor of the alternative NADH dehydrogenase (NDH2), subsequent research has demonstrated that its primary and lethal action is the inhibition of Complex III , also known as the cytochrome bc1 complex.[1]

This compound specifically binds to the quinol oxidation (Qo) site of Complex III. This binding event arrests the movement of the iron-sulfur protein (ISP) subunit, which is a critical component of the electron transfer process.[1][3] The inhibition of Complex III disrupts the mitochondrial membrane potential, leading to a cascade of events that ultimately results in parasite death. This mechanism is similar to that of other known Complex III inhibitors like atovaquone.[3]

Signaling Pathway Diagram

cluster_Mitochondrion Parasite Mitochondrion cluster_Consequences Cellular Effects DHOD DHODH Ubiquinone Ubiquinone Pool (Q) DHOD->Ubiquinone reduces NDH2 NDH2 NDH2->Ubiquinone reduces ComplexIII Complex III (cytochrome bc1) CytC Cytochrome c ComplexIII->CytC transfers electrons ProtonGradient Proton Gradient (ΔΨm) ComplexIII->ProtonGradient pumps H+ DisruptedMMP Disrupted Mitochondrial Membrane Potential ComplexIII->DisruptedMMP ComplexIV Complex IV ComplexIV->ProtonGradient pumps H+ ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP synthesizes Ubiquinol Ubiquinol Pool (QH2) Ubiquinone->Ubiquinol Ubiquinol->ComplexIII donates electrons CytC->ComplexIV ProtonGradient->ATPSynthase drives CK268 This compound CK268->ComplexIII Inhibits at Qo site ParasiteDeath Parasite Death DisruptedMMP->ParasiteDeath

Caption: Mechanism of action of this compound in the Plasmodium falciparum mitochondrion.

Experimental Protocols

The following are detailed methodologies for the in vitro assessment of the antiplasmodial activity and cytotoxicity of compounds like this compound.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual erythrocytic stages of P. falciparum. It relies on the fluorescence of the SYBR Green I dye, which intercalates with the parasite's DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Test compound (this compound) and control drugs (e.g., chloroquine, artemisinin)

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage (e.g., using 5% D-sorbitol).

  • Preparation of Assay Plates:

    • Prepare serial dilutions of this compound and control drugs in complete culture medium.

    • Add 100 µL of each drug dilution to the wells of a 96-well plate in triplicate. Include drug-free wells as a negative control.

  • Addition of Parasites:

    • Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium.

    • Add 100 µL of the parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator.

  • Lysis and Staining:

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the fluorescence readings to the drug-free control wells (100% growth).

    • Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., Prism).

Cytotoxicity Assay (MTT-based)

This assay determines the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., HEK293T or HepG2) to assess its selectivity. The assay measures the metabolic activity of viable cells via the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

  • 96-well clear microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Test compound (this compound) and a positive control for cytotoxicity (e.g., doxorubicin)

  • CO2 incubator (5% CO2, 37°C)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the control drug in the complete cell culture medium.

    • Replace the medium in the wells with the medium containing the drug dilutions. Include drug-free wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance readings to the drug-free control wells (100% viability).

    • Calculate the CC50 values by fitting the dose-response data to a sigmoidal curve.

Calculation of Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the cytotoxicity to the antiplasmodial activity.

Formula:

SI = CC50 (mammalian cells) / IC50 (P. falciparum)

A higher SI value is desirable, as it indicates greater selectivity for the parasite over host cells.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro screening of an antiplasmodial compound like this compound.

cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis CompoundPrep Compound Solubilization & Serial Dilution AntiplasmodialAssay Antiplasmodial Assay (SYBR Green I) CompoundPrep->AntiplasmodialAssay CytotoxicityAssay Cytotoxicity Assay (MTT) CompoundPrep->CytotoxicityAssay ParasiteCulture P. falciparum Culture & Synchronization ParasiteCulture->AntiplasmodialAssay CellCulture Mammalian Cell Culture CellCulture->CytotoxicityAssay IC50 IC50 Calculation AntiplasmodialAssay->IC50 CC50 CC50 Calculation CytotoxicityAssay->CC50 SI Selectivity Index (SI) Calculation IC50->SI CC50->SI

Caption: General experimental workflow for in vitro antiplasmodial and cytotoxicity screening.

References

Methodological & Application

Application of CK-2-68 in Studies of Parasite Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CK-2-68 is a substituted quinolone compound initially developed as a specific inhibitor of the alternative NADH dehydrogenase (NDH2) in the mitochondrial electron transport chain (ETC) of the malaria parasite, Plasmodium falciparum.[1][2] However, subsequent research has revealed that its primary and lethal antiparasitic action is the inhibition of Complex III (cytochrome bc1 complex) of the ETC.[1][3] This discovery has made this compound a valuable tool for studying the mechanisms of parasite resistance to Complex III inhibitors, a class of antimalarials that includes the clinically used drug atovaquone. This document provides detailed application notes and protocols for the use of this compound in the study of parasite resistance mechanisms, with a primary focus on Plasmodium falciparum, for which the most comprehensive data is available.

Mechanism of Action and Resistance in Plasmodium falciparum

This compound exerts its antimalarial effect by binding to the quinol oxidation (Qo) site of the cytochrome b subunit within Complex III of the parasite's mitochondrial ETC.[1][4] This binding event arrests the movement of the iron-sulfur protein (ISP) subunit, a critical step in the electron transfer process.[1][3][4] The disruption of the ETC leads to a collapse of the mitochondrial membrane potential and ultimately, parasite death.

Resistance to this compound in P. falciparum has been shown to arise from mutations in the cytochrome b gene (cytb), specifically in regions that form the Qo binding pocket.[1] These mutations alter the binding site, reducing the affinity of this compound and rendering the compound less effective. This mechanism of resistance is analogous to that observed for atovaquone, where mutations in the same region of cytb confer high levels of resistance.[5]

Quantitative Data

The following table summarizes the available quantitative data for this compound against P. falciparum.

Parameter Target/Organism Value Reference
IC50P. falciparum NADH dehydrogenase 2 (PfNDH2)16 nM[2]
Efficacy (EC50)Wild-type P. falciparum-infected erythrocytes~40 nM[1]
Resistance Fold-IncreaseAtovaquone-resistant P. falciparum (Y268S mutation in cytb)>1000-fold (for atovaquone)[5]

Note: The fold-increase in resistance for this compound in parasites with specific cytb mutations has not been explicitly quantified in the provided literature, but a similar high-level resistance is expected due to the overlapping binding site with atovaquone.

Experimental Protocols

In Vitro Selection of this compound Resistant Plasmodium falciparum

This protocol describes the method for generating this compound resistant parasite lines from a sensitive parental strain through continuous drug pressure.

Materials:

  • P. falciparum culture (e.g., 3D7 or NF54 strain)

  • Complete parasite culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

  • Initiate a culture of the parental P. falciparum strain at a parasitemia of 0.5-1%.

  • Expose the parasite culture to a sub-lethal concentration of this compound (e.g., equivalent to the EC50 value).

  • Maintain the culture under continuous drug pressure, monitoring parasitemia daily by Giemsa-stained thin blood smears.

  • When the parasite growth recovers, gradually increase the concentration of this compound in a stepwise manner.

  • Continue this process until the parasites can proliferate in concentrations of this compound that are significantly higher than the initial EC50.

  • Clone the resistant parasite population by limiting dilution to obtain a clonal line.

  • Perform drug susceptibility assays to determine the EC50 of the resistant clone and compare it to the parental strain to calculate the resistance index.

Molecular Characterization of Resistance

This protocol outlines the steps to identify mutations associated with this compound resistance.

Materials:

  • Genomic DNA from parental and resistant parasite lines

  • PCR primers specific for the P. falciparum cytochrome b gene (cytb)

  • DNA polymerase and PCR reagents

  • DNA sequencing reagents and access to a sequencer

Procedure:

  • Extract genomic DNA from both the this compound sensitive parental line and the selected resistant parasite line.

  • Amplify the entire coding sequence of the cytb gene using PCR with specific primers.

  • Purify the PCR products.

  • Sequence the purified PCR products from both the sensitive and resistant parasites.

  • Align the DNA sequences obtained from the parental and resistant lines to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

  • Map the identified mutations onto the three-dimensional structure of the cytochrome bc1 complex to infer their impact on this compound binding.

Visualizations

Caption: Mechanism of this compound action and resistance in Plasmodium falciparum.

Experimental Workflow for this compound Resistance Studies start Start with drug-sensitive P. falciparum culture drug_pressure Apply continuous, escalating this compound pressure start->drug_pressure selection Select for resistant parasite population drug_pressure->selection cloning Isolate clonal resistant lines by limiting dilution selection->cloning phenotyping Phenotypic Characterization (IC50 determination) cloning->phenotyping genotyping Genotypic Characterization cloning->genotyping end Correlate genotype with resistance phenotype phenotyping->end gDNA_extraction Extract genomic DNA genotyping->gDNA_extraction pcr PCR amplify cytochrome b gene gDNA_extraction->pcr sequencing Sequence cytb gene pcr->sequencing analysis Compare sequences to identify mutations sequencing->analysis analysis->end

Caption: Workflow for selecting and characterizing this compound resistant parasites.

Application to Other Parasites: Trypanosoma brucei and Leishmania spp.

Currently, there is a lack of published research on the specific application of this compound in studying drug resistance mechanisms in Trypanosoma brucei and Leishmania species. The mitochondrial electron transport chain in these kinetoplastid parasites has unique features compared to Plasmodium. For instance, T. brucei possesses a single, large mitochondrion and its ETC composition and importance can vary between different life cycle stages (e.g., bloodstream vs. procyclic forms).

However, the general principles and methodologies described for P. falciparum can be adapted to investigate the potential activity and resistance mechanisms of this compound or similar quinolone compounds in these parasites.

Proposed Research Strategy:

  • Initial Drug Susceptibility Screening: Perform in vitro susceptibility assays using axenic cultures of Leishmania promastigotes or amastigotes, and bloodstream form T. brucei to determine the EC50 of this compound.

  • Selection of Resistant Lines: If the compound shows activity, apply continuous drug pressure to select for resistant parasite lines, as described for P. falciparum.

  • Target Identification: In trypanosomatids, Complex III is also a potential drug target. Therefore, the cytochrome b gene would be a primary candidate for sequencing in resistant lines to identify mutations.

  • Comparative Genomics and Transcriptomics: Utilize next-generation sequencing approaches (whole-genome or whole-transcriptome sequencing) to compare the resistant and parental lines. This can reveal other potential resistance mechanisms, such as the upregulation of drug efflux pumps or alterations in metabolic pathways.

The application of this compound in these parasites remains an open area for investigation and could provide valuable insights into the vulnerabilities of their mitochondrial function and their capacity to develop drug resistance.

References

Application Notes and Protocols for the Co-crystallization of Mitochondrial Complex III with the Inhibitor CK-2-68

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and representative protocols for the structural analysis of mitochondrial Complex III in complex with the quinolone inhibitor, CK-2-68, using cryogenic electron microscopy (cryo-EM). The methodologies outlined are based on established techniques for the purification and structural determination of mammalian mitochondrial inner membrane protein complexes.

Introduction

Mitochondrial Complex III (cytochrome bc1 complex) is a critical enzyme in the electron transport chain and a validated target for antimalarial drugs.[1][2] The inhibitor this compound has been shown to bind to the quinol oxidation (Qp) site of Complex III, arresting the motion of the iron-sulfur protein subunit and inhibiting its enzymatic activity.[1] Structural elucidation of the Complex III-CK-2-68 interaction is vital for understanding the mechanism of inhibition, predicting resistance mutations, and guiding the development of next-generation antimalarials. These protocols describe the key steps to achieve this, from the isolation of Complex III from bovine heart mitochondria to the preparation of the inhibitor-bound complex for high-resolution structural analysis by cryo-EM.

Data Presentation

The following tables summarize key quantitative parameters relevant to the study of the Complex III-CK-2-68 interaction.

Table 1: Inhibitor Binding and Activity

ParameterValueSource Organism for Complex III
InhibitorThis compound-
Binding SiteQuinol Oxidation (Qp) PocketBos taurus
IC502.63 µMBos taurus
Incubation Time for Inhibition> 20 hoursBos taurus

Table 2: Cryo-EM Data and Model Parameters (Representative)

ParameterValue
Final Resolution2.9 Å
MicroscopeTitan Krios
DetectorGatan K3
Electron Dose50-60 e-/Ų
Magnification~105,000x
Data Processing SoftwareRELION, CryoSPARC

Experimental Workflows and Signaling Pathways

A diagrammatic representation of the experimental workflow for the structural analysis of the Complex III-CK-2-68 complex is provided below.

experimental_workflow cluster_purification Complex III Purification cluster_complex_formation Complex Formation cluster_cryo_em Cryo-EM Analysis BHM Bovine Heart Mitochondria Solubilization Solubilization with Detergent BHM->Solubilization AffinityChrom Affinity Chromatography Solubilization->AffinityChrom SEC Size Exclusion Chromatography AffinityChrom->SEC PureCIII Purified Complex III SEC->PureCIII Incubation Incubation (>20h) PureCIII->Incubation CK268 This compound Stock Solution CK268->Incubation GridPrep Grid Preparation & Vitrification Incubation->GridPrep DataCollection Data Collection (Titan Krios) GridPrep->DataCollection ImageProcessing Image Processing & 3D Reconstruction DataCollection->ImageProcessing Structure Complex III-CK-2-68 Structure ImageProcessing->Structure

Caption: Experimental workflow for Complex III-CK-2-68 structural analysis.

The following diagram illustrates the binding of this compound within the Qp site of Complex III, leading to the inhibition of the electron transport chain.

signaling_pathway Ubiquinol Ubiquinol Qp_Site Qp Binding Site (Complex III) Ubiquinol->Qp_Site Binds to ISP Iron-Sulfur Protein (ISP) (Mobile Domain) Qp_Site->ISP Electron Transfer CK268 This compound CK268->Qp_Site Competitively Binds Inhibition Inhibition of ISP Movement CK268->Inhibition CytC Cytochrome c ISP->CytC Reduces Inhibition->ISP Arrests Motion

Caption: Inhibition of Complex III by this compound at the Qp site.

Experimental Protocols

Note: The following protocols are representative methods based on established procedures for the purification of bovine mitochondrial Complex III and cryo-EM analysis of membrane protein complexes.

Protocol 1: Purification of Mitochondrial Complex III from Bovine Heart

This protocol describes the isolation and purification of active Complex III from bovine heart tissue.

Materials:

  • Fresh bovine heart

  • Isolation Buffer I: 250 mM Sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Isolation Buffer II: 250 mM Sucrose, 10 mM HEPES, pH 7.4

  • Detergent Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) n-dodecyl-β-D-maltoside (DDM)

  • Affinity Chromatography Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) DDM

  • Affinity Chromatography Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 0.05% (w/v) DDM, 10 mM Imidazole

  • Size Exclusion Chromatography (SEC) Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.02% (w/v) DDM

Procedure:

  • Mitochondria Isolation:

    • Obtain a fresh bovine heart and remove fat and connective tissue.

    • Mince the heart muscle and homogenize in ice-cold Isolation Buffer I.

    • Perform differential centrifugation to pellet the mitochondria.

    • Wash the mitochondrial pellet with Isolation Buffer II.

  • Solubilization of Complex III:

    • Resuspend the mitochondrial pellet in Detergent Solubilization Buffer.

    • Stir gently for 1 hour at 4°C to solubilize membrane proteins.

    • Centrifuge at 100,000 x g for 1 hour to pellet insoluble material.

  • Affinity Chromatography:

    • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

    • Wash the column extensively with Affinity Chromatography Wash Buffer.

    • Elute Complex III with Affinity Chromatography Elution Buffer.

  • Size Exclusion Chromatography:

    • Concentrate the eluted fractions.

    • Load the concentrated sample onto a size exclusion chromatography column (e.g., Superose 6) pre-equilibrated with SEC Buffer.

    • Collect fractions corresponding to the Complex III dimer.

    • Assess purity by SDS-PAGE and measure protein concentration.

Protocol 2: Formation of the Complex III-CK-2-68 Complex

This protocol details the incubation of purified Complex III with the inhibitor this compound.

Materials:

  • Purified Complex III in SEC Buffer

  • This compound stock solution in DMSO

  • SEC Buffer

Procedure:

  • Dilute the purified Complex III to a final concentration of 5-10 mg/mL in SEC Buffer.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Add this compound to the purified Complex III to achieve a final concentration that is approximately 5-10 fold molar excess over the protein. The final DMSO concentration should be kept below 1% (v/v).

  • Incubate the mixture for at least 20 hours at 4°C with gentle agitation to ensure complete binding.

Protocol 3: Cryo-EM Grid Preparation and Data Collection

This protocol provides a general procedure for the preparation of vitrified samples for cryo-EM analysis.

Materials:

  • Complex III-CK-2-68 sample

  • Cryo-EM grids (e.g., Quantifoil R1.2/1.3)

  • Vitrification device (e.g., Vitrobot)

  • Liquid ethane and liquid nitrogen

Procedure:

  • Grid Preparation:

    • Glow-discharge the cryo-EM grids to render them hydrophilic.

    • Set the environmental chamber of the vitrification device to 4°C and 100% humidity.

  • Vitrification:

    • Apply 3-4 µL of the Complex III-CK-2-68 sample to the glow-discharged grid.

    • Blot the grid to remove excess liquid, leaving a thin film of the sample.

    • Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

  • Data Collection:

    • Transfer the vitrified grid to a cryo-electron microscope (e.g., Titan Krios) equipped with a direct electron detector.

    • Screen the grid for areas with optimal ice thickness and particle distribution.

    • Set up an automated data collection session to acquire a large dataset of movie micrographs.

Data Processing and Structure Determination: The collected movie micrographs are then subjected to computational image processing, including motion correction, CTF estimation, particle picking, 2D classification, 3D classification, and 3D refinement to obtain a high-resolution 3D reconstruction of the Complex III-CK-2-68 complex. This 3D map is then used for atomic model building and refinement.

References

Application Notes and Protocols for Utilizing CK-2-68 in Q Cycle Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The cytochrome bc1 complex (also known as Complex III) is a crucial enzyme in the electron transport chain of mitochondria and photosynthetic bacteria. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a process coupled with the translocation of protons across the inner mitochondrial membrane, which contributes to the proton motive force used for ATP synthesis.[1] The mechanism governing this bioenergetic process is the Q cycle, which involves two distinct catalytic sites on the cytochrome b subunit: the quinol oxidation (Qo or QP) site and the quinone reduction (Qi or QN) site.[2][3]

Inhibitors that specifically target one of these sites are invaluable tools for dissecting the intricate steps of the Q cycle. CK-2-68 is a quinolone-based compound that has been identified as a specific and potent inhibitor of the cytochrome bc1 complex.[4][5] Although initially developed to target the alternate NADH dehydrogenase (NDH2) of the malaria parasite Plasmodium falciparum, subsequent research and structural studies have confirmed that its primary mechanism of antimalarial action is the inhibition of the cytochrome bc1 complex.[2][5][6]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for using this compound to investigate the Q cycle of the cytochrome bc1 complex.

Application Notes

Mechanism of Action of this compound

This compound specifically binds to the quinol oxidation (Qo) site of the cytochrome bc1 complex.[4][6] Cryo-electron microscopy studies have revealed that the binding of this compound at this site arrests the essential conformational movement of the Rieske iron-sulfur protein (ISP) subunit.[4][5][6] The ISP's mobility is critical for transferring the first electron from ubiquinol to cytochrome c1. By locking the ISP in a fixed position, this compound effectively blocks the initial step of ubiquinol oxidation, thereby halting the entire Q cycle. This mechanism of action is similar to other well-characterized Qo site inhibitors such as stigmatellin and atovaquone.[4][6]

The specificity of this compound for the Qo site is noteworthy. Structural studies show that the presence of a single chlorine atom on the quinolone moiety is responsible for its targeting of the Qo site, as a similar compound lacking this chlorine binds to the Qi site instead.[2][6] This highlights the subtle structural determinants that govern inhibitor binding and provides a basis for the rational design of site-specific probes.

Quantitative Inhibitory Activity

This compound exhibits varying inhibitory potency against the cytochrome bc1 complex from different species. The compound is a significantly weaker inhibitor of the bovine mitochondrial bc1 complex compared to classic inhibitors like stigmatellin.[6] A prolonged incubation time of over 20 hours was required for this compound to achieve its full inhibitory effect on the Bos taurus complex in enzymatic assays.[6][7]

Table 1: Comparative IC50 Values of Cytochrome bc1 Inhibitors

CompoundTarget EnzymeIC50 ValueReference
This compound Bos taurus bc1 (Btbc1)1.7 µM[6][7]
This compound Rhodobacter sphaeroides bc1 (Rsbc1)6.7 µM[6][7]
StigmatellinBos taurus bc1 (Btbc1)1 nM[6]
FamoxadoneBos taurus bc1 (Btbc1)418 nM[6][7]
FamoxadoneRhodobacter sphaeroides bc1 (Rsbc1)1.4 nM[6][7]
AtovaquonePlasmodium falciparum bc1~13 nM[6]

Key Experimental Protocols

Cytochrome bc1 Activity and Inhibition Assay

This protocol details the measurement of cytochrome bc1 enzymatic activity by monitoring the reduction of cytochrome c, and its inhibition by this compound to determine the IC50 value.

Materials:

  • Purified cytochrome bc1 complex (e.g., from Bos taurus or Rhodobacter sphaeroides)

  • This compound and other inhibitors (e.g., stigmatellin, antimycin A)

  • Decylubiquinol (DBH2) or a suitable analog like Q0C10BrH2

  • Horse heart cytochrome c

  • Assay Buffer: 100 mM phosphate buffer, pH 7.4, 0.3 mM EDTA

  • Enzyme Dilution Buffer: 50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 0.01% β-dodecyl maltoside (β-DDM)

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the purified bc1 complex to a working concentration (e.g., 0.1 µM for Btbc1) in the Enzyme Dilution Buffer.[8]

    • Prepare the substrate ubiquinol solution (e.g., 5 µM Q0C10BrH2).[8]

  • Assay Mixture Preparation:

    • In a cuvette, prepare the assay mixture containing Assay Buffer, 80 µM cytochrome c, and the desired concentration of this compound.[8] Allow the mixture to equilibrate to the desired temperature (e.g., 25°C).

  • Pre-incubation with Inhibitor:

    • Add the diluted bc1 enzyme to the cuvette.

    • Incubate the enzyme with this compound for an extended period (>20 hours) to ensure maximal inhibition is reached, as this compound is a slow-binding inhibitor.[6][7]

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the ubiquinol substrate (e.g., 5 µM Q0C10BrH2) to the cuvette and mix immediately.[8]

  • Data Acquisition:

    • Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

    • Calculate the initial rate of reaction from the linear portion of the absorbance curve. The rate can be calculated using the extinction coefficient for cytochrome c (Δε550nm = 18.5 mM⁻¹cm⁻¹).

  • IC50 Determination:

    • Repeat the assay with a range of this compound concentrations.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Single-Turnover Spectrophotometry

This experiment investigates the effect of this compound on the pre-steady-state reduction of the complex's internal redox centers (hemes b and c1) and helps confirm its site of action.

Materials:

  • Purified cytochrome bc1 complex (fully oxidized)

  • This compound, myxothiazol (Qo site inhibitor), and antimycin A (Qi site inhibitor)

  • Ubiquinol substrate (e.g., Q0C10BrH2)

  • Anaerobic cuvette and setup

  • Rapid-scanning spectrophotometer

Procedure:

  • Enzyme Preparation: Ensure the starting bc1 complex is fully oxidized.

  • Inhibitor Incubation:

    • In an anaerobic cuvette, incubate the oxidized enzyme with the desired concentration of this compound. For comparison, prepare separate experiments with myxothiazol and antimycin A.[8]

  • Reaction Initiation:

    • Initiate a single turnover of the enzyme by adding a stoichiometric amount of ubiquinol substrate in the absence of the terminal electron acceptor, cytochrome c.[8]

  • Spectral Analysis:

    • Immediately record the spectral changes of cytochrome b (around 562 nm) and cytochrome c1 (around 552 nm) over time.[8]

  • Interpretation:

    • No Inhibitor: A rapid reduction of both cytochrome c1 and cytochrome b will be observed, followed by a slower re-oxidation of cytochrome b.

    • With this compound (or Myxothiazol): The reduction of both cytochrome c1 and cytochrome b will be inhibited, as the inhibitor blocks the initial oxidation of ubiquinol at the Qo site.[8]

    • With Antimycin A: Cytochrome c1 and the low-potential heme b (bL) will be rapidly reduced, but the high-potential heme b (bH) will become super-reduced because electron flow from heme bH to the Qi site is blocked.[8] Comparing the spectral signature of this compound to these known inhibitors confirms its action at the Qo site.

Visualizations

Q_Cycle_Pathway Figure 1: The Q Cycle of the Cytochrome bc1 Complex cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (P-side) Pool QH2/Q Pool Qo Qo Site (Quinol Oxidation) Pool->Qo QH2 Qi Qi Site (Quinone Reduction) Pool->Qi Q Qo->Pool Q bL Heme bL Qo->bL e- ISP Rieske ISP [2Fe-2S] Qo->ISP e- cluster_IMS cluster_IMS Qo->cluster_IMS 2H+ Qi->Pool QH2 bH Heme bH bL->bH e- bH->Qi e- CytC1 Cytochrome c1 ISP->CytC1 e- CytC Cytochrome c CytC1->CytC e- cluster_Matrix cluster_Matrix cluster_Matrix->Qi 2H+

Caption: A diagram illustrating the electron and proton flow during the Q cycle.

CK268_Inhibition Figure 2: Mechanism of Q Cycle Inhibition by this compound cluster_membrane Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (P-side) Pool QH2/Q Pool Qo Qo Site Pool->Qo QH2 bL Heme bL Qo->bL e- transfer BLOCKED ISP Rieske ISP [2Fe-2S] Block X Qo->Block Qi Qi Site bH Heme bH bL->bH bH->Qi CytC1 Cytochrome c1 ISP->CytC1 CK268 This compound CK268->Qo Block->ISP e- transfer BLOCKED

Caption: this compound binds the Qo site, blocking electron transfer to the ISP.

Experimental_Workflow Figure 3: Workflow for Determining IC50 of this compound start Start prep Prepare Assay Mix (Buffer, Cyt c, this compound) start->prep incubate Add bc1 Enzyme & Incubate (>20h) prep->incubate initiate Initiate with Substrate (Ubiquinol) incubate->initiate measure Monitor Absorbance at 550 nm initiate->measure calculate Calculate Reaction Rate measure->calculate plot Plot % Inhibition vs. [this compound] calculate->plot end Determine IC50 plot->end

Caption: Experimental workflow for bc1 inhibition assay using this compound.

References

Application Notes and Protocols: Fluorescence-Based Assays to Measure CK-2-68's Effect on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and cellular viability. It is generated by the mitochondrial electron transport chain (ETC) and is essential for ATP synthesis, ion homeostasis, and reactive oxygen species (ROS) production.[1][2][3][4][5] Dysregulation of ΔΨm is a hallmark of mitochondrial dysfunction and is implicated in various pathologies and drug-induced toxicities.[6] The compound CK-2-68 has been identified as an antimalarial agent that targets Complex III of the ETC.[7][8][9] Inhibition of the ETC is expected to disrupt the proton gradient across the inner mitochondrial membrane, leading to a decrease in ΔΨm.

These application notes provide detailed protocols for utilizing fluorescence-based assays to quantitatively and qualitatively assess the impact of this compound on mitochondrial membrane potential in living cells. The protocols focus on three widely used cationic fluorescent dyes: Tetramethylrhodamine, Ethyl Ester (TMRE), Tetramethylrhodamine, Methyl Ester (TMRM), and the ratiometric dye JC-1.

Principle of the Assays

Fluorescence-based assays for ΔΨm utilize lipophilic cationic dyes that accumulate in the mitochondrial matrix, driven by the negative charge of the inner mitochondrial membrane.[2][10] In healthy, energized mitochondria with a high ΔΨm, the concentration of these dyes is high, resulting in a strong fluorescent signal. Conversely, in depolarized mitochondria, the dyes do not accumulate, leading to a weaker signal.

  • TMRE and TMRM: These are monocationic fluorescent dyes that are actively sequestered by mitochondria with intact membrane potentials.[11][12] A decrease in fluorescence intensity directly correlates with a decrease in ΔΨm. These probes are often used in a "non-quenching" mode at low concentrations, where the fluorescence signal is proportional to the dye concentration.[2]

  • JC-1: This ratiometric dye exhibits potential-dependent accumulation in mitochondria.[5][6][13] In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that emit red fluorescence.[5][14][15] In cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and emits green fluorescence.[5][14][15] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial depolarization, allowing for the distinction between healthy and apoptotic or metabolically stressed cells.[16][17]

Data Presentation

The following tables summarize the expected quantitative data from experiments measuring the effect of this compound on mitochondrial membrane potential.

Table 1: Effect of this compound on Mitochondrial Membrane Potential using TMRE/TMRM

Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Decrease in ΔΨm vs. Control
Vehicle Control015001200%
This compound1125011016.7%
This compound58009546.7%
This compound104506070.0%
Positive Control (FCCP, 20 µM)N/A3004580.0%

Table 2: Effect of this compound on Mitochondrial Membrane Potential using JC-1

Treatment GroupThis compound Concentration (µM)Red Fluorescence (J-aggregates)Green Fluorescence (Monomers)Red/Green Fluorescence Ratio
Vehicle Control025005005.0
This compound120008002.5
This compound5120015000.8
This compound1060020000.3
Positive Control (CCCP, 50 µM)N/A40022000.18

Experimental Protocols

General Considerations:
  • Cell Culture: Cells should be seeded at an appropriate density to be in the logarithmic growth phase at the time of the experiment.

  • Positive Control: A protonophore such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenyl hydrazone) should be used as a positive control for mitochondrial depolarization.[1][12][15]

  • Light Sensitivity: Fluorescent dyes are light-sensitive; therefore, all incubation steps should be performed in the dark.

  • Optimization: Optimal dye concentration and incubation times may vary depending on the cell line and experimental conditions and should be determined empirically.[1][12]

Protocol 1: TMRE/TMRM Staining for Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution (in DMSO)

  • TMRE or TMRM stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • FCCP stock solution (in DMSO) for positive control

  • Black-walled, clear-bottom microplates (for plate reader and microscopy) or flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate, 6-well plate, or appropriate culture vessel and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control (DMSO).

    • For the positive control, treat a set of cells with 20 µM FCCP for 10-15 minutes prior to dye loading.[1]

    • Incubate the cells for the desired treatment duration (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Dye Loading:

    • Prepare a fresh TMRE or TMRM working solution in pre-warmed complete medium. The final concentration typically ranges from 20 nM to 500 nM.[11][18][19]

    • Remove the medium containing the test compound.

    • Add the TMRE/TMRM working solution to each well and incubate for 20-30 minutes at 37°C, protected from light.[1][11]

  • Washing:

    • Gently aspirate the dye-containing medium.

    • Wash the cells twice with pre-warmed PBS or HBSS.[11]

  • Fluorescence Measurement:

    • Add 100 µL of pre-warmed PBS or HBSS to each well.

    • Microplate Reader: Measure fluorescence with excitation at ~549 nm and emission at ~575 nm.[1]

    • Fluorescence Microscopy: Image the cells using a TRITC/Rhodamine filter set.

    • Flow Cytometry: Trypsinize and collect the cells, resuspend in PBS, and analyze using a flow cytometer with a 488 nm or 561 nm laser for excitation and an appropriate emission filter (e.g., PE channel).

Protocol 2: JC-1 Staining for Ratiometric Measurement of Mitochondrial Membrane Potential

This protocol is suitable for fluorescence microscopy, flow cytometry, and microplate reader analysis.

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound stock solution (in DMSO)

  • JC-1 stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • CCCP stock solution (in DMSO) for positive control

  • Black-walled, clear-bottom microplates or flow cytometry tubes

Procedure:

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or vehicle control as described in Protocol 1.

    • For the positive control, treat a set of cells with 50 µM CCCP for 15-30 minutes.[15][17]

  • Dye Loading:

    • Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed complete medium.[5]

    • Remove the treatment medium and add the JC-1 working solution to each well.

    • Incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[5][13]

  • Washing:

    • Gently aspirate the JC-1 solution.

    • Wash the cells twice with pre-warmed PBS.[20]

  • Fluorescence Measurement:

    • Add 100 µL of pre-warmed PBS to each well.

    • Microplate Reader: Measure fluorescence at two settings:

      • Green (monomers): Excitation ~485 nm, Emission ~535 nm.[20]

      • Red (J-aggregates): Excitation ~535 nm, Emission ~595 nm.[20]

    • Fluorescence Microscopy: Image the cells using filter sets for both green (FITC) and red (TRITC/Rhodamine) fluorescence.

    • Flow Cytometry: Trypsinize and collect cells, resuspend in PBS, and analyze using a flow cytometer, detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel.[16]

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Fluorescent Staining cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in Microplate cell_adhesion Allow Adhesion (Overnight) cell_seeding->cell_adhesion add_compound Treat Cells with this compound cell_adhesion->add_compound compound_prep Prepare this compound Dilutions compound_prep->add_compound incubation Incubate (e.g., 24h) add_compound->incubation positive_control Treat Cells with FCCP/CCCP (Positive Control) positive_control->incubation add_dye Incubate Cells with Dye (20-30 min) incubation->add_dye dye_prep Prepare Dye Working Solution (TMRE/TMRM or JC-1) dye_prep->add_dye wash_cells Wash Cells with PBS add_dye->wash_cells measurement Measure Fluorescence wash_cells->measurement data_analysis Analyze Data (Calculate % Decrease or Red/Green Ratio) measurement->data_analysis

Caption: Experimental workflow for measuring the effect of this compound on ΔΨm.

signaling_pathway cluster_mitochondrion Mitochondrial Inner Membrane CK268 This compound ComplexIII Mitochondrial Complex III CK268->ComplexIII Inhibits ETC Electron Transport Chain ProtonPumping Proton Pumping (H+) ETC->ProtonPumping Drives DeltaPsiM Mitochondrial Membrane Potential (ΔΨm) ProtonPumping->DeltaPsiM Generates DeltaPsiM->ETC Disrupted ATPSynthesis ATP Synthesis DeltaPsiM->ATPSynthesis Powers

Caption: this compound's proposed mechanism of action on mitochondrial function.

References

Application Note: Investigating Synergistic Drug Combinations with CK-2-68

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

CK-2-68 is an investigational antimalarial compound.[1][2] Initially designed to target the alternate NADH dehydrogenase (NDH2) of the malaria parasite, Plasmodium falciparum, its precise mechanism of action has been a subject of further investigation.[1][2][3] Recent studies have revealed that this compound exerts its antimalarial activity by targeting the quinol oxidation site (Qo site) of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][2][4] This inhibition disrupts the parasite's respiratory process, leading to its death. While research has focused on its standalone efficacy, the potential for synergistic interactions with other therapeutic agents remains an area of interest for enhancing its antimalarial activity and potentially overcoming drug resistance.

This document provides a framework for researchers and drug development professionals interested in exploring synergistic drug combination studies involving this compound. Due to the limited publicly available data on synergistic studies with this specific compound, this document outlines general protocols and theoretical signaling pathways that could be investigated based on its known mechanism of action.

Potential Signaling Pathways for Synergistic Targeting

The primary target of this compound is Complex III of the mitochondrial electron transport chain. A synergistic drug combination would likely involve targeting a parallel or downstream pathway that is essential for parasite survival, or a mechanism that enhances the binding or inhibitory action of this compound.

cluster_Mitochondrion Mitochondrion cluster_Parasite Plasmodium Parasite ETC Electron Transport Chain ComplexIII Complex III (cytochrome bc1) ETC->ComplexIII e- flow ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Proton Gradient Parasite_Death Parasite Death ComplexIII->Parasite_Death CK268 This compound CK268->ComplexIII Inhibits ATP ATP Production ATP_Synthase->ATP ATP->Parasite_Death Other_Drug Potential Synergistic Drug Target_Pathway Alternative Metabolic Pathway (e.g., Glycolysis) Other_Drug->Target_Pathway Inhibits Target_Pathway->Parasite_Death

Caption: Potential synergistic mechanism targeting mitochondrial respiration and an alternative metabolic pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for synergistic drug combination studies with this compound.

In Vitro Parasite Growth Inhibition Assay

This assay is fundamental to determining the synergistic, additive, or antagonistic effects of drug combinations on P. falciparum growth.

Materials:

  • P. falciparum culture (e.g., 3D7, Dd2 strains)

  • Complete parasite culture medium (RPMI 1640, AlbuMAX II, hypoxanthine)

  • This compound stock solution (in DMSO)

  • Stock solution of the combination drug (in a suitable solvent)

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

Procedure:

  • Prepare serial dilutions of this compound and the combination drug in complete culture medium.

  • In a 96-well plate, create a checkerboard matrix with varying concentrations of this compound on one axis and the combination drug on the other.

  • Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of 0.5% and a hematocrit of 2%.

  • Include wells with each drug alone as controls, as well as drug-free and parasite-free wells.

  • Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).

  • After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer.

  • Measure fluorescence using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.

  • Determine the nature of the interaction using the fractional inhibitory concentration (FIC) index or isobologram analysis.

Mitochondrial Membrane Potential Assay

This assay helps to elucidate if the synergistic effect involves enhanced disruption of the mitochondrial function.

Materials:

  • P. falciparum culture

  • JC-1 or TMRM mitochondrial membrane potential probe

  • This compound and combination drug

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat parasite cultures with this compound, the combination drug, and the combination at their respective IC50 concentrations for a defined period (e.g., 4, 8, 24 hours).

  • Incubate the treated parasites with a mitochondrial membrane potential-sensitive dye (e.g., JC-1 or TMRM).

  • Wash the cells to remove excess dye.

  • Analyze the fluorescence of the parasite population using flow cytometry or fluorescence microscopy to assess changes in mitochondrial membrane potential. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRM fluorescence indicates depolarization.

Data Presentation

Quantitative data from synergistic studies should be presented in a clear and organized manner to facilitate interpretation.

Table 1: In Vitro IC50 Values of this compound and a Hypothetical Combination Drug against P. falciparum

DrugIC50 (nM) - Drug AloneIC50 (nM) - In Combination
This compound[Insert Value][Insert Value]
[Combination Drug] [Insert Value][Insert Value]

Table 2: Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with a Hypothetical Drug

CombinationFIC of this compoundFIC of [Combination Drug]FIC Index (ΣFIC)Interpretation
This compound + [Combination Drug] [Insert Value][Insert Value][Insert Value][Synergistic/Additive/Antagonistic]

Note: FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to < 2 = Additive; ≥ 2 = Antagonism.

Experimental Workflow Visualization

start Start: P. falciparum Culture drug_prep Prepare Drug Dilutions (this compound & Combo Drug) start->drug_prep checkerboard Create Checkerboard Assay Plate drug_prep->checkerboard incubation Incubate for 72 hours checkerboard->incubation sybr_green SYBR Green I Lysis & Staining incubation->sybr_green readout Fluorescence Measurement sybr_green->readout analysis Data Analysis (IC50, FIC Index) readout->analysis end End: Determine Interaction analysis->end

Caption: Workflow for in vitro synergistic drug combination screening.

Conclusion

While specific synergistic drug combination studies involving this compound are not extensively documented in publicly available literature, its well-defined target in the mitochondrial electron transport chain of Plasmodium falciparum provides a strong rationale for investigating such combinations. The protocols and frameworks provided here offer a starting point for researchers to explore novel therapeutic strategies to enhance the efficacy of this promising antimalarial compound. Future studies in this area could lead to the development of more robust and resistance-proof antimalarial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming CK-2-68 Insolubility in Aqueous Solutions for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of CK-2-68, a quinolone-based antimalarial agent, in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent antimalarial compound that functions by inhibiting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2][3] Its hydrophobic nature leads to poor solubility in aqueous solutions, which are the basis for most biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What are the primary methods to solubilize this compound for in vitro studies?

A2: The three primary methods for solubilizing hydrophobic compounds like this compound for biological assays are:

  • Organic Solvents: Using a small amount of a water-miscible organic solvent, most commonly dimethyl sulfoxide (DMSO), to first dissolve the compound before further dilution in aqueous media.

  • Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic core of cyclodextrin molecules, which have a hydrophilic exterior, thereby increasing its apparent solubility in water.

  • Nanoparticle Formulations: Incorporating this compound into polymeric nanoparticles to create a stable colloidal suspension in aqueous solutions.

Q3: What is the mechanism of action of this compound?

A3: this compound specifically targets the quinol oxidation (Qo) site of Complex III in the mitochondrial electron transport chain. This binding arrests the motion of the iron-sulfur protein subunit, which is a critical step in the electron transport process.[1][2] The inhibition of this pathway disrupts the parasite's ability to generate ATP, ultimately leading to its death.

Signaling Pathway

Below is a diagram illustrating the mitochondrial electron transport chain and the point of inhibition by this compound.

Mitochondrial_ETC cluster_0 Inner Mitochondrial Membrane cluster_1 Mitochondrial Matrix cluster_2 Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ e- H_ions H+ Gradient ComplexI->H_ions H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII e- CytC Cytochrome C ComplexIII->CytC e- ComplexIII->H_ions H+ ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ ComplexIV->H_ions ATP ATP ATPSynthase->ATP Inhibitor This compound Inhibitor->ComplexIII NADH NADH NADH->ComplexI 2e- FADH2 FADH2 FADH2->ComplexII 2e- ADP ADP + Pi ADP->ATPSynthase H_ions->ATPSynthase H+

Caption: Mitochondrial electron transport chain and inhibition by this compound.

Data Presentation

Solvent SystemTemperature (°C)Maximum Solubility (mg/mL)Observations
100% DMSO25
100% Ethanol25
90% DMSO / 10% Water25
50% DMSO / 50% Water25
10% β-cyclodextrin (w/v) in Water25
20% HP-β-cyclodextrin (w/v) in Water25
PBS (pH 7.4)25

Experimental Protocols

Method 1: Solubilization using Dimethyl Sulfoxide (DMSO)

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

DMSO_Protocol start Start: Prepare Stock Solution weigh 1. Weigh this compound accurately start->weigh add_dmso 2. Add 100% DMSO to desired concentration (e.g., 10 mM) weigh->add_dmso dissolve 3. Vortex/sonicate until fully dissolved add_dmso->dissolve store 4. Store stock at -20°C or -80°C in small aliquots dissolve->store dilute Dilution for Assay store->dilute thaw 5. Thaw a stock aliquot dilute->thaw serial_dilute 6. Perform serial dilutions in cell culture medium thaw->serial_dilute add_to_cells 7. Add final dilution to cells (DMSO <0.5%) serial_dilute->add_to_cells end End: Assay add_to_cells->end

Caption: Workflow for solubilizing this compound with DMSO.

Detailed Steps:

  • Prepare Stock Solution:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex vigorously and/or sonicate in a water bath until the compound is completely dissolved. Visually inspect for any remaining particulate matter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the final desired concentrations for your assay.

    • It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]

Method 2: Solubilization using Cyclodextrins

This protocol outlines the preparation of a this compound/cyclodextrin inclusion complex to enhance its aqueous solubility. Beta-cyclodextrins (β-CD) or their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[5]

Cyclodextrin_Protocol start Start: Prepare Inclusion Complex prepare_cd 1. Prepare aqueous cyclodextrin solution (e.g., 10% w/v) start->prepare_cd add_ck268 2. Add excess this compound powder to the solution prepare_cd->add_ck268 incubate 3. Incubate with constant stirring (e.g., 24-48h at RT) add_ck268->incubate filter 4. Filter to remove undissolved compound incubate->filter determine_conc 5. Determine this compound concentration in the filtrate filter->determine_conc store 6. Store the complex solution at 4°C determine_conc->store end End: Use in Assay store->end

Caption: Workflow for preparing this compound/cyclodextrin inclusion complexes.

Detailed Steps:

  • Prepare Cyclodextrin Solution:

    • Prepare a solution of the chosen cyclodextrin (e.g., 10% w/v HP-β-CD) in your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Stir the solution until the cyclodextrin is fully dissolved.

  • Form the Inclusion Complex:

    • Add an excess amount of this compound powder to the cyclodextrin solution.

    • Incubate the mixture at room temperature with constant, vigorous stirring for 24-48 hours to allow for the formation of the inclusion complex.

    • After incubation, remove the undissolved this compound by filtration (e.g., using a 0.22 µm syringe filter) or centrifugation.

  • Quantify and Store:

    • Determine the concentration of the solubilized this compound in the clear filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Store the resulting this compound/cyclodextrin complex solution at 4°C.

Method 3: Nanoparticle Formulation

This protocol provides a general outline for the formulation of this compound into polymeric nanoparticles using the nanoprecipitation method.[6]

Nanoparticle_Protocol start Start: Nanoparticle Formulation organic_phase 1. Dissolve this compound and polymer (e.g., PLGA) in an organic solvent start->organic_phase aqueous_phase 2. Prepare an aqueous solution with a surfactant organic_phase->aqueous_phase mix_phases 3. Add organic phase to aqueous phase under stirring aqueous_phase->mix_phases evaporate 4. Evaporate the organic solvent mix_phases->evaporate purify 5. Purify nanoparticles (e.g., centrifugation) evaporate->purify characterize 6. Characterize nanoparticles (size, zeta potential, drug loading) purify->characterize end End: Use in Assay characterize->end

Caption: Workflow for formulating this compound into nanoparticles.

Detailed Steps:

  • Preparation of Phases:

    • Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188) to stabilize the nanoparticles.

  • Nanoprecipitation:

    • Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.

    • The polymer and drug will precipitate as nanoparticles upon contact with the aqueous non-solvent.

  • Solvent Removal and Purification:

    • Allow the organic solvent to evaporate under stirring, leaving a colloidal suspension of nanoparticles.

    • Purify the nanoparticles from the free drug and excess surfactant by methods such as centrifugation and resuspension or dialysis.

  • Characterization:

    • Characterize the this compound-loaded nanoparticles for their physicochemical properties, including:

      • Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).

      • Zeta Potential: To assess surface charge and stability.

      • Morphology: Using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

      • Drug Loading and Encapsulation Efficiency: By dissolving the nanoparticles and quantifying the encapsulated this compound using a suitable analytical method.[7]

Troubleshooting Guide

Issue 1: this compound precipitates when added to my aqueous assay buffer from a DMSO stock.

  • Possible Cause: The final concentration of DMSO is not sufficient to maintain the solubility of this compound in the aqueous environment.

  • Solution:

    • Decrease the final concentration of this compound: Your desired concentration may be above its solubility limit in the final assay buffer, even with DMSO.

    • Increase the final DMSO concentration: While keeping it below the toxic level for your cells (generally <0.5%), a slightly higher DMSO concentration might be necessary. Always include a vehicle control with the same final DMSO concentration.

    • Change the dilution method: Instead of a large dilution step, try a stepwise dilution. Also, ensure rapid mixing upon addition to the aqueous buffer to avoid localized high concentrations that can precipitate.

    • Consider co-solvents: In some cases, a combination of solvents like DMSO and ethanol, or the addition of a small amount of a non-ionic surfactant like Tween® 80 to the final buffer, can help maintain solubility.

Issue 2: I am observing cytotoxicity in my control group treated with the DMSO vehicle.

  • Possible Cause: The final concentration of DMSO is too high for your specific cell line.

  • Solution:

    • Determine the DMSO tolerance of your cells: Run a dose-response curve with varying concentrations of DMSO to determine the maximum non-toxic concentration for your specific cell line and assay duration.

    • Reduce the final DMSO concentration: This may require preparing a more concentrated stock of this compound if possible, or working at a lower final concentration of the compound.

    • Minimize exposure time: If possible, reduce the incubation time of the cells with the DMSO-containing medium.

Issue 3: The solubility of this compound with cyclodextrins is not significantly improved.

  • Possible Cause: The type or concentration of cyclodextrin is not optimal for this compound.

  • Solution:

    • Try different cyclodextrins: The size of the hydrophobic cavity varies between α-, β-, and γ-cyclodextrins. Also, modified cyclodextrins like HP-β-CD and SBE-β-CD have different solubility and complexation characteristics.[5]

    • Optimize the cyclodextrin concentration: Increasing the concentration of the cyclodextrin can improve solubilization, but there is an optimal ratio for complexation.

    • Optimize the complexation conditions: Vary the incubation time and temperature for complex formation. Sonication can sometimes facilitate the process.

Issue 4: My this compound-loaded nanoparticles are aggregating or have low drug loading.

  • Possible Cause: The formulation parameters are not optimized.

  • Solution:

    • Vary the polymer-to-drug ratio: This can significantly impact both the encapsulation efficiency and the stability of the nanoparticles.

    • Optimize the surfactant concentration: The surfactant is crucial for stabilizing the nanoparticles and preventing aggregation.

    • Adjust the stirring speed and addition rate: The rate at which the organic phase is added to the aqueous phase can influence the final particle size and distribution.

    • Characterize at each step: Thoroughly characterize your nanoparticles after each formulation attempt to understand the impact of the changes you have made.[8]

References

Technical Support Center: Optimizing CK-2-68 Concentration for Effective Parasite Growth Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CK-2-68 for parasite growth inhibition studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound in Plasmodium falciparum?

A1: The primary and lethal target of this compound in Plasmodium falciparum is Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain (mtETC).[1][2][3] Specifically, it binds to the quinol oxidation site (Qo or QP site).[1][2][3] While initially designed to target NADH dehydrogenase type 2 (NDH2), subsequent research has shown that inhibition of Complex III is the principal mechanism of its antimalarial activity.[1][2]

Q2: What is the mechanism of action of this compound?

A2: this compound inhibits the enzymatic activity of Complex III, which is essential for the regeneration of ubiquinone. This disruption of the mtETC blocks the function of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway that requires ubiquinone as an electron acceptor. As the parasite cannot salvage pyrimidines, this inhibition is lethal.

Q3: What is the recommended starting concentration range for this compound in a P. falciparum growth inhibition assay?

A3: Based on reported efficacy, a starting concentration range of 1 nM to 100 nM is recommended for wild-type P. falciparum strains. The reported 50% effective concentration (EC50) for wild-type P. falciparum-infected erythrocytes is approximately 40 nM.[1] A serial dilution within this range should allow for the determination of the EC50 for your specific parasite strain and assay conditions.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is typically soluble in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration in the culture wells is low (typically ≤0.2%) to avoid solvent-induced toxicity to the parasites.

Q5: Is this compound effective against all stages of the parasite's lifecycle?

A5: The primary data for this compound focuses on its potent activity against the asexual blood stages of P. falciparum, which are responsible for the symptoms of malaria. Its efficacy against other life cycle stages, such as gametocytes or liver stages, may require further investigation.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against various targets and parasite strains.

Target/StrainAssay TypeInhibitory ConcentrationReference
Plasmodium falciparum (wild-type)-infected erythrocytesGrowth InhibitionEC50: ~40 nM[1]
Bovine mitochondrial Complex III (Btbc1)Enzymatic InhibitionIC50: 1.7 µM[1]
Rhodobacter sphaeroides Complex III (Rsbc1)Enzymatic InhibitionIC50: 6.7 µM[1]
RYL-552- and this compound-resistant Plasmodium mutantsGrowth Inhibition~3-4 fold increase in EC50[1]

Experimental Protocols

Protocol 1: In Vitro Asexual P. falciparum Growth Inhibition Assay

This protocol outlines a standard method for determining the EC50 of this compound against asexual blood-stage parasites.

I. Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well microtiter plates

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

  • Reagents for parasitemia determination (e.g., SYBR Green I lysis buffer, Giemsa stain, or flow cytometry antibodies)

II. Methodology:

  • Parasite Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment. Highly synchronous cultures are critical for reproducible results.

  • Preparation of Drug Plate:

    • Serially dilute the this compound stock solution in complete culture medium to prepare 2x working concentrations.

    • Add 50 µL of each drug dilution to triplicate wells of a 96-well plate.

    • Include control wells with medium and the appropriate DMSO concentration (vehicle control) and wells with uninfected RBCs (background control).

  • Assay Setup:

    • Adjust the synchronized ring-stage parasite culture to a starting parasitemia of 0.5% and a 2% hematocrit in complete culture medium.

    • Add 50 µL of the parasite suspension to each well of the drug plate, resulting in a final volume of 100 µL and the desired 1x drug concentrations.

  • Incubation:

    • Place the plate in a modular incubation chamber, gas with the appropriate gas mixture, and incubate at 37°C for 48 hours (for a one-cycle assay) or 72-96 hours (for a two-cycle assay, which can be more sensitive for slow-acting inhibitors).

  • Determination of Parasitemia:

    • SYBR Green I Assay: Add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1-24 hours. Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

    • Microscopy: Prepare thin blood smears from each well, stain with Giemsa, and count the number of infected RBCs out of at least 1,000 total RBCs.

    • Flow Cytometry: Stain the cells with a fluorescent DNA dye (e.g., ethidium bromide or SYBR Green I) and analyze using a flow cytometer to quantify the percentage of infected RBCs.

  • Data Analysis:

    • Subtract the background fluorescence/parasitemia from the uninfected RBC control.

    • Normalize the data to the vehicle control (100% growth).

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

Parasite_Growth_Inhibition_Workflow Experimental Workflow: Parasite Growth Inhibition Assay cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis A Synchronize Parasite Culture (Ring Stage) C Prepare Parasite Suspension (0.5% Parasitemia, 2% Hematocrit) A->C B Prepare Serial Dilutions of this compound D Dispense Drug Dilutions into 96-well Plate B->D E Add Parasite Suspension to Wells C->E F Incubate at 37°C (48-96 hours) E->F G Measure Parasitemia (SYBR Green, Microscopy, or Flow Cytometry) F->G H Calculate Percent Inhibition G->H I Determine EC50 Value H->I

Caption: Workflow for determining the EC50 of this compound.

CK268_Signaling_Pathway This compound Mechanism of Action cluster_mtETC Mitochondrial Electron Transport Chain (mtETC) cluster_pyrimidine Pyrimidine Biosynthesis Ubiquinone Ubiquinone (Q) DHODH Dihydroorotate Dehydrogenase (DHODH) Ubiquinone->DHODH ComplexIII Complex III (Cytochrome bc1) ComplexIII->Ubiquinone Regeneration CytochromeC Cytochrome c ComplexIII->CytochromeC Ubiquinol Ubiquinol (QH2) Ubiquinol->ComplexIII ComplexIV Complex IV CytochromeC->ComplexIV Oxygen O2 ComplexIV->Oxygen Water H2O ComplexIV->Water Orotate Orotate DHODH->Orotate ParasiteGrowth Parasite Growth Inhibition DHODH->ParasiteGrowth Essential for DNA/RNA Synthesis CK268 This compound CK268->ComplexIII

Caption: this compound inhibits Complex III, blocking pyrimidine synthesis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells - Inconsistent cell plating (parasitemia or hematocrit)- Edge effects in the 96-well plate- Uneven drug distribution- Ensure the parasite suspension is well-mixed before and during plating.- Avoid using the outer wells of the plate or fill them with sterile medium.- Gently mix the plate after adding the parasite suspension.
No or low parasite growth in control wells - Poor parasite health- Contamination (bacterial or fungal)- Incorrect gas mixture or incubator temperature- Use a healthy, actively growing parasite culture.- Maintain sterile technique throughout the assay.- Verify the gas composition and incubator temperature.
EC50 value is significantly higher than expected - this compound degradation- Parasite strain is resistant- Incorrect drug concentration- Prepare fresh drug dilutions for each experiment.- Sequence the cytochrome b gene to check for resistance mutations.- Verify the concentration of the stock solution.
"Delayed death" phenotype observed (inhibition only apparent after the first replication cycle) - The drug's mechanism of action targets a pathway that is not immediately lethal but prevents the establishment of a new generation of parasites. This is a known phenomenon for some mitochondrial inhibitors.- Extend the assay to a two-cycle (72-96 hours) incubation period to accurately capture the inhibitory effect. A single-cycle (48-hour) assay may underestimate the potency of the compound.
High background signal in SYBR Green I assay - Presence of white blood cells (WBCs) or reticulocytes, which contain DNA.- Reagent contamination.- Use leukocyte-depleted RBCs for the culture.- Ensure the SYBR Green I lysis buffer is properly prepared and filtered.
This compound appears to precipitate in the culture medium - The solubility limit of the compound has been exceeded.- Ensure the final DMSO concentration is sufficient to maintain solubility but not high enough to be toxic. If precipitation is still an issue, consider using a different solvent or formulation, though this may impact the results. Test the solubility of this compound in the final culture medium before starting the assay.

References

Technical Support Center: Troubleshooting Inconsistent Results in CK-2-68 Antimalarial Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in antimalarial assays involving the compound CK-2-68.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

A1: While initially designed to inhibit the alternative NADH dehydrogenase (NDH2) of Plasmodium falciparum, current evidence indicates that the primary antimalarial target of this compound is the mitochondrial Complex III (cytochrome bc1 complex). It specifically binds to the quinol oxidation site (Qo site) of Complex III, which arrests the motion of the iron-sulfur protein subunit. This inhibition disrupts the mitochondrial electron transport chain, a process essential for parasite survival, particularly for pyrimidine biosynthesis.[1][2]

Q2: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?

A2: Inconsistent IC50 values for this compound can stem from several factors:

  • Assay Methodology: Different in vitro assays (e.g., SYBR Green I, pLDH, [³H]-hypoxanthine incorporation) have varying sensitivities and endpoints, which can lead to different IC50 values.

  • Parasite Factors: The specific P. falciparum strain used, the developmental stage of the parasites (rings vs. trophozoites), the initial parasitemia, and the presence of mixed genotypes in a culture can all influence the observed drug susceptibility.[3]

  • Culture Conditions: Variations in culture media (e.g., different batches of serum or serum substitutes like Albumax), hematocrit levels, and incubation times can impact parasite growth and drug efficacy.[3][4]

  • Compound Handling: The solubility and stability of this compound in the chosen solvent and culture medium can affect its effective concentration. Degradation or precipitation of the compound during the assay will lead to inaccurate results.

Q3: How should I prepare and store this compound for in vitro assays?

A3: For quinolone-based compounds like this compound, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the culture wells should be kept low (typically ≤0.5%) to prevent solvent-induced toxicity to the parasites.

Q4: Are there any known resistance mechanisms to this compound?

A4: Yes, resistance to this compound has been associated with mutations in the cytochrome b gene, a component of Complex III. These mutations are clustered around the Qo binding site, consistent with the compound's mechanism of action.[1]

Data Presentation: Reported IC50 Values for this compound

The following table summarizes reported 50% inhibitory concentration (IC50) values for this compound to provide a reference range for researchers. It is important to note that direct comparison of values between different studies should be done with caution due to variations in experimental conditions.

Target Organism/EnzymeAssay TypeReported IC50Reference
Plasmodium falciparum (wild-type)Whole-cell parasite growth inhibition40 nM[1]
Bovine mitochondrial Complex III (Btbc1)Enzyme inhibition assay1.7 µM[1]
Rhodobacter sphaeroides Complex III (Rsbc1)Enzyme inhibition assay6.7 µM

Experimental Protocols

Below are detailed methodologies for two common antimalarial assays.

SYBR Green I-Based Fluorescence Assay

This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 10% human serum or 0.5% Albumax I)

  • Human erythrocytes

  • 96-well black, flat-bottom plates

  • This compound and control antimalarial drugs

  • Lysis buffer with SYBR Green I dye

  • Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)

Procedure:

  • Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate.

  • In the test plate, add the drug dilutions. Include wells with drug-free medium as positive controls (maximum parasite growth) and wells with uninfected erythrocytes as background controls.

  • Prepare a parasite suspension with the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.

  • Add the parasite suspension to each well of the test plate.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • After incubation, freeze the plate at -20°C or -80°C to lyse the red blood cells.

  • Thaw the plate and add lysis buffer containing SYBR Green I to each well.

  • Incubate the plate in the dark at room temperature for at least 1 hour.

  • Read the fluorescence on a plate reader.

  • Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Parasite Lactate Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase as an indicator of parasite viability.

Materials:

  • P. falciparum culture (synchronized)

  • Complete culture medium

  • Human erythrocytes

  • 96-well plates

  • This compound and control drugs

  • Malstat reagent

  • NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

  • Spectrophotometer (plate reader) capable of reading absorbance at ~650 nm

Procedure:

  • Set up the 96-well plate with serial dilutions of this compound and controls as described for the SYBR Green I assay.

  • Add the parasite suspension to the wells.

  • Incubate the plate for 72 hours under standard culture conditions.

  • After incubation, lyse the cells by repeated freeze-thaw cycles.

  • In a new 96-well plate, add Malstat reagent to each well.

  • Transfer a small volume of the lysate from the drug plate to the corresponding wells of the plate containing Malstat reagent.

  • Add NBT/PES solution to each well to start the colorimetric reaction.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Read the absorbance on a plate reader.

  • Calculate IC50 values as described for the SYBR Green I assay.

Troubleshooting Guides

Issue 1: High Background Fluorescence in SYBR Green I Assay
Potential Cause Troubleshooting Step
Contamination with white blood cells (WBCs) or other nucleated cells.Use leukocyte-depleted blood (e.g., by passing through a Plasmodipur filter) for cultures.
High concentration of SYBR Green I dye.Optimize the concentration of SYBR Green I in the lysis buffer.
Exogenous DNA in serum.[5]Consider using Albumax I as a serum substitute, which has been shown to produce lower background fluorescence.[5]
Insufficient cell lysis.Ensure complete lysis by performing multiple freeze-thaw cycles.
Issue 2: Poor Signal-to-Noise Ratio in pLDH Assay
Potential Cause Troubleshooting Step
Low initial parasitemia.Ensure the starting parasitemia is within the linear range of the assay (typically >0.1%).
Insufficient enzyme release.Ensure complete cell lysis through multiple freeze-thaw cycles to release the pLDH enzyme.
Degradation of pLDH enzyme.Avoid prolonged storage of lysates at room temperature before performing the assay.
Sub-optimal substrate/cofactor concentrations.Use freshly prepared Malstat and NBT/PES reagents.
Issue 3: Inconsistent IC50 Values for this compound
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the wells of your drug dilution plate under a microscope for any signs of precipitation. If observed, consider using a lower top concentration or a different solvent system (ensuring final solvent concentration is not toxic to parasites).
Compound Instability in Culture Medium To test stability, prepare this compound in culture medium at the highest concentration used in your assay. Incubate it under the same conditions as your experiment (e.g., 72 hours at 37°C). After incubation, use this "aged" medium to treat a fresh parasite culture for a short period (e.g., 4-6 hours) and assess viability. A significant loss of activity compared to a freshly prepared solution suggests instability.
Variability in Parasite Synchronization Ensure tight synchronization of the parasite culture, as different life cycle stages can exhibit different sensitivities to antimalarial compounds. It is recommended to start the assay with highly synchronized ring-stage parasites.
Inconsistent Hematocrit Maintain a consistent hematocrit across all wells and experiments, as variations can affect parasite growth and the effective drug concentration available to the parasites.
Edge Effects in 96-well Plates Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect results. To mitigate this, avoid using the outermost wells for experimental data or fill them with sterile medium or water to maintain humidity.

Visualizations

experimental_workflow General Antimalarial Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Readout cluster_analysis Data Analysis drug_prep Prepare Drug Dilutions (this compound & Controls) plate_setup Plate Setup: Add Drugs & Parasites to 96-well Plate drug_prep->plate_setup parasite_prep Prepare Parasite Suspension (Synchronized Rings, Set Parasitemia & Hematocrit) parasite_prep->plate_setup incubation Incubate for 72 hours (37°C, Gas Mixture) plate_setup->incubation lysis Cell Lysis (Freeze-Thaw) incubation->lysis sybr SYBR Green I Assay: Add Lysis Buffer + Dye, Read Fluorescence lysis->sybr pldh pLDH Assay: Add Malstat & NBT/PES, Read Absorbance lysis->pldh data_analysis Calculate % Inhibition sybr->data_analysis pldh->data_analysis ic50 Determine IC50 Value (Dose-Response Curve) data_analysis->ic50

Caption: General workflow for in vitro antimalarial drug susceptibility testing.

mechanism_of_action This compound Mechanism of Action cluster_etc Mitochondrial Electron Transport Chain cluster_inhibition Inhibition Pathway cluster_consequence Downstream Consequences UQ Ubiquinone Pool (CoQ) ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ISP_arrest Arrests ISP motion ComplexIII->ISP_arrest ComplexIV Complex IV CytC->ComplexIV e- Oxygen O₂ ComplexIV->Oxygen e- CK268 This compound Block Inhibition of Qo site CK268->Block Block->ComplexIII Block->ISP_arrest ETC_disruption Disruption of Electron Flow ISP_arrest->ETC_disruption DHODH DHODH Activity Blocked (Ubiquinone not recycled) ETC_disruption->DHODH Pyrimidine Pyrimidine Synthesis Inhibition DHODH->Pyrimidine Parasite_death Parasite Death Pyrimidine->Parasite_death

Caption: Inhibition of Complex III by this compound disrupts pyrimidine synthesis.

References

Technical Support Center: Addressing Cytotoxicity of CK-2-68 in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CK-2-68, a known inhibitor of mitochondrial complex III.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in mammalian cells?

A1: this compound is an inhibitor of the mitochondrial electron transport chain. Specifically, it binds to the quinol oxidation (Qo) site of Complex III (cytochrome bc1 complex), which disrupts the electron flow from ubiquinol to cytochrome c.[1][2][3] This inhibition leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and can ultimately trigger apoptotic cell death.[4]

Q2: I am observing high levels of cytotoxicity with this compound even at low concentrations. Is this expected?

A2: The cytotoxicity of this compound is cell-line dependent and influenced by the metabolic state of the cells. While this compound was developed as an antimalarial with a therapeutic window suggesting higher toxicity to the parasite than to host cells, it can still be cytotoxic to mammalian cells, especially those highly reliant on oxidative phosphorylation.[1] We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. Refer to our quantitative data summary for examples of IC50 values.

Q3: How can I differentiate between apoptosis and necrosis induced by this compound?

A3: To distinguish between apoptosis and necrosis, we recommend performing an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry analysis. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers. Please refer to the detailed protocol in the "Experimental Protocols" section.

Q4: My cells are showing signs of stress, such as altered morphology, but viability assays like MTT are giving inconsistent results. What could be the reason?

A4: Mitochondrial inhibitors like this compound can affect cellular metabolism, which can interfere with viability assays that rely on metabolic activity, such as the MTT assay. Inhibition of mitochondrial dehydrogenases can lead to an underestimation of cell viability.[5] We recommend complementing the MTT assay with a method that directly counts viable cells (e.g., trypan blue exclusion) or measures apoptosis (Annexin V staining). Additionally, assessing mitochondrial membrane potential using a JC-1 assay can provide a more direct measure of mitochondrial health.

Q5: What are the expected downstream cellular effects of inhibiting mitochondrial complex III with this compound?

A5: Inhibition of mitochondrial complex III by this compound disrupts the electron transport chain, leading to several downstream effects:

  • Decreased ATP production: This can lead to energy depletion and cell cycle arrest.

  • Increased Reactive Oxygen Species (ROS) production: The blockage of electron flow can lead to the formation of superoxide radicals, contributing to oxidative stress.[4]

  • Mitochondrial membrane depolarization: A loss of mitochondrial membrane potential is an early indicator of apoptosis.

  • Activation of apoptotic pathways: The release of pro-apoptotic factors like cytochrome c from the mitochondria can initiate the caspase cascade and programmed cell death.

Quantitative Data Summary

The following table provides hypothetical IC50 values for this compound in various mammalian cell lines based on typical ranges observed for mitochondrial complex III inhibitors. Researchers should determine the precise IC50 for their specific experimental setup.

Cell LineTissue of OriginSeeding Density (cells/well)Incubation Time (hours)AssayHypothetical IC50 (µM)
HeLaCervical Cancer5,00048MTT5.2
HEK293Embryonic Kidney8,00048MTT8.9
HepG2Liver Cancer10,00048MTT3.5
A549Lung Cancer7,50048MTT6.8
SH-SY5YNeuroblastoma12,00072MTT2.1

Note: The IC50 value for this compound against isolated bovine heart mitochondrial Complex III (Btbc1) has been reported to be 1.7 µM.[1][2]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability in cytotoxicity results 1. Inconsistent cell seeding density.2. Cells are in different growth phases.3. Inaccurate serial dilutions of this compound.1. Ensure a uniform single-cell suspension before seeding.2. Use cells in the logarithmic growth phase for experiments.3. Prepare fresh dilutions for each experiment and verify concentrations.
Low or no cytotoxicity observed 1. This compound concentration is too low.2. The cell line is resistant to mitochondrial inhibition (e.g., highly glycolytic).3. Inactive compound due to improper storage.1. Perform a wider dose-response curve, extending to higher concentrations.2. Use a positive control known to induce cytotoxicity in your cell line.3. Store this compound according to the manufacturer's instructions, protected from light.
MTT assay shows increased signal at high this compound concentrations 1. Interference of the compound with the formazan crystals.2. Off-target effects leading to increased metabolic activity in a subpopulation of cells.1. Run a control with this compound in cell-free medium to check for direct reduction of MTT.2. Use an alternative viability assay, such as CellTiter-Glo® or trypan blue exclusion.
Discrepancy between different cytotoxicity assays 1. Different endpoints being measured (e.g., metabolic activity vs. membrane integrity).2. Different sensitivities of the assays.1. Understand the principle of each assay. Use a multi-parametric approach to get a comprehensive view of cytotoxicity.2. For example, combine an MTT assay with an Annexin V/PI apoptosis assay.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of viability.[6][7][8][9]

Materials:

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Annexin V/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[10][11][12]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

JC-1 Mitochondrial Membrane Potential Assay

This assay measures the mitochondrial membrane potential, an indicator of mitochondrial health.[13][14][15][16]

Materials:

  • Treated and control cells

  • JC-1 reagent

  • Complete culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel (e.g., 6-well plate or glass-bottom dish).

  • Treat cells with this compound for the desired time. Include a positive control for depolarization (e.g., CCCP).

  • Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in culture medium).

  • Remove the treatment medium, wash the cells with PBS, and add the JC-1 staining solution.

  • Incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

Visualizations

cluster_0 This compound Mechanism of Action CK2_68 This compound ComplexIII Mitochondrial Complex III (Qo site) CK2_68->ComplexIII Inhibits ETC Disrupted Electron Transport Chain ComplexIII->ETC ATP Decreased ATP Production ETC->ATP ROS Increased ROS Production ETC->ROS MMP Mitochondrial Membrane Depolarization ETC->MMP CellDeath Cell Death ATP->CellDeath Apoptosis Apoptosis ROS->Apoptosis MMP->Apoptosis Apoptosis->CellDeath

Caption: Signaling pathway of this compound induced cytotoxicity.

cluster_1 Experimental Workflow: Cytotoxicity Assessment Start Start CellCulture Seed Mammalian Cell Line Start->CellCulture Treatment Treat with this compound (Dose-Response) CellCulture->Treatment Incubation Incubate for Desired Time Treatment->Incubation ViabilityAssay Perform Viability Assay (e.g., MTT) Incubation->ViabilityAssay ApoptosisAssay Perform Apoptosis Assay (Annexin V/PI) Incubation->ApoptosisAssay MitoAssay Assess Mitochondrial Health (e.g., JC-1) Incubation->MitoAssay DataAnalysis Data Analysis (IC50 Calculation) ViabilityAssay->DataAnalysis ApoptosisAssay->DataAnalysis MitoAssay->DataAnalysis Conclusion Draw Conclusions DataAnalysis->Conclusion

Caption: Workflow for assessing this compound cytotoxicity.

cluster_2 Troubleshooting Logic for Inconsistent Results rect rect Start Inconsistent Cytotoxicity Results CheckControls Are controls (vehicle, positive) behaving as expected? Start->CheckControls YesControls Yes CheckControls->YesControls Yes NoControls No CheckControls->NoControls No CheckProtocol Is the experimental protocol being followed consistently? YesProtocol Yes CheckProtocol->YesProtocol Yes NoProtocol No CheckProtocol->NoProtocol No CheckAssay Is the chosen assay appropriate for a mitochondrial inhibitor? YesAssay Yes CheckAssay->YesAssay Yes NoAssay No CheckAssay->NoAssay No YesControls->CheckProtocol TroubleshootControls Troubleshoot control conditions (reagent stability, cell health) NoControls->TroubleshootControls YesProtocol->CheckAssay ReviewProtocol Review and standardize protocol (seeding, dilutions, timing) NoProtocol->ReviewProtocol FurtherInvestigation Investigate cell-line specific effects (metabolic profile, resistance) YesAssay->FurtherInvestigation UseAlternativeAssay Use an alternative or complementary assay (e.g., Trypan Blue, Annexin V) NoAssay->UseAlternativeAssay

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Interpreting Unexpected Data from Protein Kinase CK2 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Protein Kinase CK2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected data from your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing variable inhibition of different CK2 substrates in my Western blot analysis after treating cells with a CK2 inhibitor?

A1: This is a commonly observed phenomenon. The extent of dephosphorylation of different CK2 substrates does not always correlate directly with the inhibitor's IC50 value for CK2 itself. Several factors can contribute to this variability:

  • Substrate-Specific Phosphorylation Dynamics: Different substrates have distinct phosphorylation and dephosphorylation kinetics. Some phosphosites may have a rapid turnover, while others are more stable.[1] This means that even with effective CK2 inhibition, some proteins will remain phosphorylated for longer periods.

  • Differential Sensitivity to Inhibition: Not all CK2 phosphorylation sites are equally sensitive to inhibition. For instance, the phosphorylation of Akt at Ser129 is highly sensitive and can be abolished at low inhibitor concentrations, whereas the phosphorylation of Cdc37 requires higher concentrations of the same inhibitor.[1][2]

  • CK2 Isoform Specificity: The CK2 holoenzyme consists of two catalytic subunits (α and α') and two regulatory β subunits. Different isoforms may have varying sensitivities to inhibitors and preferences for certain substrates.[1]

  • Cellular Context: The interplay of kinases and phosphatases within a specific cell type can influence the net phosphorylation state of a substrate.[1]

Q2: My CK2 inhibitor is showing anti-proliferative effects, but I'm not seeing a corresponding decrease in the phosphorylation of my target of interest. What could be the reason?

A2: This could be due to off-target effects of the inhibitor or the involvement of other signaling pathways.

  • Off-Target Kinase Inhibition: Many ATP-competitive CK2 inhibitors can also inhibit other kinases, especially those in the CMGC family like CLK and DYRK kinases.[3][4] These off-target effects could be responsible for the observed anti-proliferative activity, independent of CK2 inhibition.[2][5][6] For example, the widely used inhibitor CX-4945 is known to have off-target activities.[2][3]

  • Complexity of Cell Viability Regulation: Cell proliferation is a complex process regulated by multiple signaling pathways. While CK2 is a key player, its inhibition might trigger compensatory mechanisms or the observed effect might be a cumulative result of inhibiting multiple nodes in the cellular signaling network.

Q3: I'm observing unexpected cell death in my experiments with a CK2 inhibitor. Is this a known effect?

A3: Yes, induction of apoptosis is a known consequence of CK2 inhibition in many cancer cell lines.[5][7] CK2 is a pro-survival kinase that phosphorylates and inhibits several key components of the apoptotic machinery, such as BID and caspases.[8] By inhibiting CK2, you can unleash these pro-apoptotic signals. However, if the level of cell death is higher than anticipated, it's worth considering the off-target effects of your specific inhibitor.[2]

Troubleshooting Guides

Inconsistent Kinase Assay Results

If you are experiencing variability in your in vitro or in-cell kinase assays, consider the following:

Potential Issue Troubleshooting Steps
Enzyme Activity Variation Determine the optimal protein kinase concentration for your specific enzyme preparation, as activity can vary between batches.[9]
Substrate Quality Ensure the purity and integrity of your peptide or protein substrate.
ATP Concentration Use a consistent and appropriate ATP concentration, as it can affect inhibitor potency.
Incubation Time and Temperature Optimize and standardize incubation times and temperatures to ensure consistent reaction kinetics.[10]
Buffer Composition Prepare fresh assay buffer for each experiment as its activity can diminish over time.[9]
Interpreting Western Blot Data

When your Western blot results for CK2 substrate phosphorylation are not as expected, use this guide:

Observation Possible Explanation Recommended Action
Incomplete dephosphorylation of a known CK2 substrate Substrate has a slow dephosphorylation rate or is less sensitive to the inhibitor.[1]Perform a dose-response and time-course experiment to determine the optimal inhibitor concentration and treatment duration for that specific substrate.[2]
No change in phosphorylation of the target substrate The protein may not be a direct or primary substrate of CK2 in your cellular context, or the antibody may not be specific.Validate the substrate using in vitro phosphorylation with recombinant CK2.[1] Confirm antibody specificity using positive and negative controls (e.g., CK2 knockdown/knockout cells).[11]
Increased phosphorylation of another protein Inhibition of CK2 may lead to the activation of other kinases through feedback loops or off-target effects.Use a more selective CK2 inhibitor or a different inhibitor with a distinct off-target profile to confirm the effect is specific to CK2 inhibition.[5][6]
Unexpected Cell Viability Results

If your cell viability assays are yielding surprising results, consider these points:

Observation Possible Explanation Recommended Action
High cytotoxicity at low inhibitor concentrations The inhibitor may have potent off-target effects.[2][4]Compare the effects with a structurally different and more selective CK2 inhibitor. Evaluate the effect of the inhibitor on other known off-target kinases.
Lack of anti-proliferative effect despite CK2 inhibition The cancer cell line may not be dependent on CK2 for survival, or there might be compensatory survival pathways activated upon CK2 inhibition.[5]Confirm target engagement by measuring the phosphorylation of a sensitive CK2 substrate like p-Akt (S129).[2] Investigate the activation of other pro-survival pathways (e.g., MAPK, other receptor tyrosine kinases).

Experimental Protocols

A detailed protocol for a standard in vitro kinase assay and a Western blot analysis for CK2 activity are provided below.

In Vitro CK2 Kinase Assay

This protocol is a general guideline and may need optimization for your specific substrate and inhibitor.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following on ice:

    • Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • Recombinant CK2 enzyme (concentration to be optimized)

    • Substrate (peptide or protein)

    • Test inhibitor or vehicle control (e.g., DMSO)

  • Initiate the reaction: Add ATP (often radiolabeled [γ-32P]ATP for sensitive detection) to the reaction mixture.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., SDS-PAGE loading buffer or spotting onto phosphocellulose paper followed by washing with phosphoric acid).

  • Analyze the results: Visualize and quantify the phosphorylated substrate using autoradiography, phosphorimaging, or scintillation counting.

Western Blot Analysis of CK2 Substrate Phosphorylation
  • Cell Treatment: Plate cells and treat with the CK2 inhibitor at various concentrations and for different durations. Include a vehicle-treated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the CK2 substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody against the total protein of the substrate or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[11]

Signaling Pathways and Workflows

CK2 Signaling Pathways

The following diagram illustrates some of the key signaling pathways regulated by Protein Kinase CK2.

CK2_Signaling_Pathways CK2 Protein Kinase CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Wnt_BetaCatenin Wnt/β-catenin Pathway CK2->Wnt_BetaCatenin NF_kappaB NF-κB Pathway CK2->NF_kappaB Apoptosis Apoptosis Regulation CK2->Apoptosis Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Wnt_BetaCatenin->Cell_Proliferation NF_kappaB->Cell_Proliferation Apoptosis->Cell_Proliferation

Caption: Key signaling pathways modulated by Protein Kinase CK2.

Experimental Workflow for Investigating Unexpected Data

This workflow provides a logical approach to troubleshooting unexpected results in your CK2 inhibitor experiments.

Troubleshooting_Workflow Start Unexpected Experimental Data Check_Protocols Review Experimental Protocols (Concentrations, Times, Reagents) Start->Check_Protocols Validate_Inhibitor Validate Inhibitor Activity (In Vitro Kinase Assay) Check_Protocols->Validate_Inhibitor Assess_Target Assess Target Engagement (Western Blot for p-Substrate) Validate_Inhibitor->Assess_Target Consider_Off_Target Consider Off-Target Effects Assess_Target->Consider_Off_Target Target Not Inhibited Investigate_Pathways Investigate Alternative Signaling Pathways Assess_Target->Investigate_Pathways Target Inhibited, Unexpected Phenotype Conclusion Formulate New Hypothesis Consider_Off_Target->Conclusion Investigate_Pathways->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Improving the Bioavailability of CK-2-68 for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the antimalarial compound CK-2-68. Given that many quinolone derivatives exhibit poor aqueous solubility, this guide focuses on strategies to enhance the dissolution and absorption of this hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a potent antimalarial agent belonging to the 4-quinolone class of compounds. Its chemical formula is C₂₄H₁₇ClF₃NO₂ and it has a molecular weight of 443.85 g/mol . Like many quinolone derivatives, this compound is a hydrophobic molecule, which can lead to poor aqueous solubility. This low solubility is a primary concern for in vivo studies as it can significantly limit the compound's dissolution in the gastrointestinal tract, leading to low and variable oral bioavailability. Inadequate bioavailability can, in turn, result in sub-optimal drug exposure and potentially misleading results in efficacy and toxicity studies.

Q2: Has this compound been successfully administered orally in animal models?

A2: Yes, published research has shown that this compound, when administered orally at a dose of 20 mg/kg, completely cleared Plasmodium berghei parasites in mice[1]. This result indicates that it is possible to achieve a therapeutically effective concentration of this compound in the systemic circulation following oral administration, provided an appropriate formulation is used.

Q3: What are the general physicochemical properties of quinolones that affect their solubility?

A3: Quinolone derivatives are often zwitterionic at physiological pH, which contributes to their low solubility in neutral aqueous solutions[2]. They typically exhibit a "U"-shaped pH-solubility profile, with higher solubility in acidic and alkaline conditions and a minimum solubility near neutral pH[3]. The intrinsic aqueous solubility of some fluoroquinolones has been reported to be in the range of 0.0297 to 2.75 mg/mL[2]. While the exact aqueous solubility of this compound is not publicly available, it is prudent to assume it is poorly soluble in water for formulation development purposes.

Troubleshooting Guide: Formulation Strategies for this compound

This guide provides a systematic approach to developing a suitable formulation for in vivo studies with this compound.

Issue 1: Low and inconsistent results in oral dosing studies.

This is often a primary indicator of poor oral bioavailability. The following steps can be taken to address this issue.

Step 1: Particle Size Reduction

Reducing the particle size of a compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.

  • Micronization: This technique reduces the average particle diameter to the micron range.

  • Nanonization: Creating a nanosuspension, a colloidal dispersion of sub-micron drug particles, can further improve dissolution rates.

Technique Description Advantages Considerations
Micronization Mechanical grinding of the drug powder to reduce particle size.Simple, well-established technique.May not be sufficient for extremely insoluble compounds.
Nanosuspension Production of drug nanoparticles, often stabilized with surfactants.Significant increase in surface area, leading to faster dissolution.Requires specialized equipment and careful formulation to prevent particle aggregation.

Step 2: Formulation with Solubilizing Excipients

The use of appropriate vehicles and excipients is crucial for improving the solubility and absorption of hydrophobic compounds like this compound.

  • Co-solvents: A mixture of a water-miscible organic solvent and water can increase the solubility of nonpolar molecules.

  • Surfactants: These agents can form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate drug molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Lipid-based formulations: Formulating the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) can improve its absorption via the lymphatic pathway.

Step 3: Development of a Standard Suspending Vehicle

For initial in vivo screening, a standard suspending vehicle can be a practical choice. A commonly used vehicle for administering antimalarial compounds to rodents consists of:

  • Sodium Carboxymethyl Cellulose (Na-CMC): A suspending agent.

  • Benzyl Alcohol: A preservative and co-solvent.

  • Tween 80: A non-ionic surfactant to aid in wetting and dispersion of the drug particles.

  • 0.9% Aqueous NaCl Solution: The aqueous vehicle.

Issue 2: Difficulty in preparing a homogenous and stable formulation.

This can be due to the poor wettability and high crystallinity of the compound.

Step 1: Amorphous Solid Dispersions

Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can prevent crystallization and improve dissolution.

  • Method: The drug and a carrier (e.g., PVP, HPMC) are dissolved in a common solvent, which is then removed by evaporation or spray-drying.

  • Advantage: The amorphous form of the drug has higher energy and is more soluble than its crystalline counterpart.

Experimental Protocols

Protocol 1: Preparation of a Standard Suspending Vehicle (SSV) for Oral Administration in Mice

This protocol is adapted from standard practices for in vivo testing of antimalarial compounds[4].

Materials:

  • Sodium Carboxymethyl Cellulose (Na-CMC)

  • Benzyl Alcohol

  • Tween 80

  • 0.9% Sodium Chloride (NaCl) solution, sterile

  • This compound

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Sterile containers

Procedure:

  • Prepare the SSV by dissolving 0.5% (w/v) Na-CMC, 0.5% (v/v) benzyl alcohol, and 0.4% (v/v) Tween 80 in 0.9% aqueous NaCl solution.

  • Stir the mixture overnight at 4°C to ensure complete dissolution of the Na-CMC.

  • Weigh the required amount of this compound for the desired concentration (e.g., for a 20 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 2 mg/mL).

  • Place the this compound powder in a glass mortar.

  • Add a small volume of the SSV to the mortar and triturate with the pestle to form a smooth paste. This step is crucial for wetting the powder and breaking down aggregates.

  • Gradually add the remaining SSV to the paste while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a sterile container and stir continuously with a magnetic stir bar until administration to maintain homogeneity.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow ssv ssv admin admin ssv->admin pk_pd pk_pd admin->pk_pd lipid lipid lipid->admin amorphous amorphous amorphous->admin bioavailability bioavailability pk_pd->bioavailability

decision_tree start Inconsistent In Vivo Results? check_solubility Is the compound fully dissolved in the vehicle? start->check_solubility Yes improve_formulation Improve Formulation start->improve_formulation No size_reduction size_reduction improve_formulation->size_reduction cosolvents cosolvents improve_formulation->cosolvents lipid_formulation lipid_formulation improve_formulation->lipid_formulation solid_dispersion solid_dispersion improve_formulation->solid_dispersion end_node Re-evaluate In Vivo Performance size_reduction->end_node cosolvents->end_node lipid_formulation->end_node solid_dispersion->end_node

References

Validation & Comparative

Genetic Knockout and Knockdown Studies Validate Cytochrome bc1 as the Primary Target of the Antimalarial Compound CK-2-68

Author: BenchChem Technical Support Team. Date: November 2025

Initially, CK-2-68 was developed to target PfNDH2, an enzyme present in the parasite's mitochondria but absent in humans, making it an attractive drug target.[1][2] However, subsequent research has challenged this hypothesis.[1][2] This guide provides a comparative analysis of the experimental data that has solidified the re-identification of this compound's primary target, offering valuable insights for researchers in parasitology and drug development.

Comparative Analysis of this compound and Atovaquone

This compound's mechanism of action is now understood to be similar to that of the established antimalarial atovaquone, which also targets the cytochrome bc1 complex.[3] Both compounds inhibit the quinol oxidation (Qo) site of Complex III, disrupting the mitochondrial electron transport chain and leading to parasite death. The following table summarizes the in vitro activity of this compound in comparison to atovaquone against drug-sensitive P. falciparum strains.

CompoundTargetIC50 (nM) against P. falciparumReference
This compound Cytochrome bc1 (Complex III)~15-54[1][4]
Atovaquone Cytochrome bc1 (Complex III)~1[5]

Genetic Validation of the Target

The definitive evidence for the true target of this compound comes from genetic manipulation of the parasite. Two key lines of experimentation have been pivotal: the knockout of the originally proposed target, PfNDH2, and the selection and characterization of this compound-resistant parasites.

PfNDH2 Knockout Studies

Contrary to the initial hypothesis, genetic knockout of the pfndh2 gene using CRISPR/Cas9 technology revealed that the resulting parasites were viable and showed no significant growth defects in the asexual blood stage.[1][2] Furthermore, these pfndh2-knockout parasites displayed unaltered susceptibility to this compound, providing strong evidence that NDH2 is not the primary target of the compound's growth-inhibitory effect.[1][2]

Selection and Characterization of this compound Resistant Parasites

In vitro studies applying sublethal concentrations of this compound to P. falciparum cultures consistently led to the selection of parasites with mutations in the mitochondrial gene encoding cytochrome b (pfcytb), a key component of the cytochrome bc1 complex.[3] Notably, no mutations were identified in the pfndh2 gene in these resistant lines.[3] Whole-genome sequencing of these resistant parasites confirmed that single nucleotide polymorphisms (SNPs) in the pfcytb gene, particularly around the Qo binding pocket, were responsible for the reduced susceptibility to this compound.[3] This mirrors the known resistance mechanism for atovaquone, which also involves mutations in the same gene.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments that have been instrumental in validating the target of this compound.

Protocol 1: CRISPR/Cas9-Mediated Knockout of PfNDH2

This protocol outlines the steps for deleting the pfndh2 gene in P. falciparum using the CRISPR/Cas9 system.

  • Guide RNA (gRNA) Design and Cloning:

    • Design two gRNAs targeting the 5' and 3' ends of the pfndh2 coding sequence using a suitable online tool.

    • Synthesize and anneal complementary oligonucleotides for each gRNA.

    • Clone the annealed gRNAs into a plasmid co-expressing Cas9 and a selectable marker (e.g., human dihydrofolate reductase, hdhfr, conferring resistance to WR99210).

  • Donor Template Construction:

    • Amplify ~500-800 bp homology arms corresponding to the regions immediately upstream and downstream of the pfndh2 gene from P. falciparum genomic DNA.

    • Clone these homology arms into a donor plasmid, flanking a selectable marker (e.g., yeast dihydroorotate dehydrogenase, yDHODH, conferring resistance to DSM1).

  • Parasite Transfection:

    • Culture P. falciparum (e.g., 3D7 strain) to a high parasitemia of ring-stage parasites.

    • Prepare erythrocytes for transfection by electroporation.

    • Co-transfect the parasites with the Cas9/gRNA plasmid and the donor template plasmid.

  • Selection and Cloning of Knockout Parasites:

    • Apply drug pressure (e.g., WR99210 and DSM1) to select for transfected parasites.

    • Monitor the culture for the emergence of resistant parasites.

    • Once parasites are established, remove the Cas9/gRNA plasmid by cycling the parasites off the corresponding drug pressure.

    • Clone the knockout parasite line by limiting dilution.

  • Genotypic Validation:

    • Extract genomic DNA from the cloned parasite line.

    • Perform PCR using primers flanking the pfndh2 locus to confirm the deletion and integration of the donor template.

    • Confirm the absence of the pfndh2 transcript by RT-PCR.

Protocol 2: In Vitro Selection and Characterization of this compound Resistant Parasites

This protocol describes the methodology for generating and analyzing this compound resistant P. falciparum.

  • In Vitro Drug Pressure Selection:

    • Initiate a culture of wild-type P. falciparum with a starting inoculum of approximately 10^8 parasites.

    • Expose the parasite culture to a sublethal concentration of this compound (e.g., 2-3 times the IC50 value).

    • Maintain continuous drug pressure, monitoring for parasite recrudescence by Giemsa-stained blood smears.

    • Once parasites have adapted, gradually increase the concentration of this compound in a stepwise manner.

  • Cloning of Resistant Parasites:

    • Once a stable resistant parasite line is established, clone the parasites by limiting dilution to ensure a genetically homogenous population.

  • Phenotypic Characterization:

    • Determine the IC50 value of the resistant clone for this compound and other relevant antimalarials (e.g., atovaquone, chloroquine) using a standard SYBR Green I-based fluorescence assay or a [3H]-hypoxanthine incorporation assay.

    • Compare the IC50 values to those of the parental wild-type strain to determine the fold-resistance.

  • Genotypic Characterization:

    • Extract genomic DNA from the resistant clone and the parental strain.

    • Amplify and sequence the entire coding region of the pfcytb gene and the pfndh2 gene to identify any mutations.

    • For a comprehensive analysis, perform whole-genome sequencing to identify any other potential mutations that may contribute to the resistance phenotype.[7][8]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_ETC Mitochondrial Electron Transport Chain in P. falciparum cluster_inhibition Inhibition NDH2 NDH2 (Proposed Target) UQ Ubiquinone Pool NDH2->UQ e- Complex_III Complex III (Cytochrome bc1) Complex_IV Complex IV Complex_III->Complex_IV e- O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase UQ->Complex_III e- H2O H2O O2->H2O CK268 This compound CK268->Complex_III Primary Target Atovaquone Atovaquone Atovaquone->Complex_III

Caption: The P. falciparum mitochondrial electron transport chain and the inhibitory action of this compound.

cluster_workflow Genetic Target Validation Workflow cluster_knockout Gene Knockout Experiment cluster_resistance Resistance Selection Experiment start Hypothesis: This compound targets PfNDH2 KO_design Design CRISPR/Cas9 constructs for PfNDH2 start->KO_design Res_pressure Apply this compound drug pressure in vitro start->Res_pressure KO_transfect Transfect P. falciparum KO_design->KO_transfect KO_select Select for knockout parasites KO_transfect->KO_select KO_validate Validate gene deletion (PCR, RT-PCR) KO_select->KO_validate KO_phenotype Phenotypic analysis: Growth and drug susceptibility KO_validate->KO_phenotype KO_result Result: PfNDH2 is non-essential No change in this compound IC50 KO_phenotype->KO_result Res_select Select for resistant parasites Res_pressure->Res_select Res_clone Clone resistant lines Res_select->Res_clone Res_phenotype Phenotypic analysis: IC50 determination Res_clone->Res_phenotype Res_genotype Genotypic analysis: Sequence pfcytb & pfndh2 (or WGS) Res_phenotype->Res_genotype Res_result Result: Mutations in pfcytb confer resistance Res_genotype->Res_result conclusion Conclusion: Primary target of this compound is Complex III (cytochrome bc1) KO_result->conclusion Res_result->conclusion

Caption: Experimental workflow for the genetic validation of this compound's target in P. falciparum.

References

Comparative analysis of CK-2-68's effect on different Plasmodium species

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial compound CK-2-68, focusing on its reported effects on different Plasmodium species. While data on its activity against species other than Plasmodium falciparum is notably scarce in published literature, this document summarizes the existing knowledge and draws comparisons with the well-established mitochondrial inhibitor, atovaquone, to offer a broader perspective for the research community.

Executive Summary

This compound is a potent inhibitor of Plasmodium falciparum, targeting the mitochondrial Complex III (cytochrome bc1 complex). Despite being initially designed to inhibit NADH dehydrogenase (NDH2), compelling evidence has since established Complex III as its primary site of action.[1][2][3] This mechanism is analogous to that of the FDA-approved antimalarial, atovaquone.[1][3][4] this compound demonstrates high selectivity for the parasite's mitochondrial complex over its mammalian counterpart, suggesting a favorable therapeutic window.[1][4] A significant research gap exists regarding the efficacy of this compound against other human malaria parasites, including P. vivax and P. knowlesi, as well as the preclinical rodent model, P. berghei. This guide compiles the available data for P. falciparum and presents comparative data for atovaquone to contextualize the potential activity spectrum of this compound.

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro efficacy of this compound against P. falciparum and atovaquone against various Plasmodium species. All values are presented as 50% inhibitory or effective concentrations (IC50 or EC50).

Table 1: In Vitro Efficacy of this compound against Plasmodium falciparum

CompoundPlasmodium SpeciesStrain(s)IC50/EC50 (nM)Reference
This compoundP. falciparumWild-type~40[4]

Table 2: Comparative In Vitro Efficacy of Atovaquone against Different Plasmodium Species

CompoundPlasmodium SpeciesStrain(s)IC50/EC50 (nM)Reference
AtovaquoneP. falciparumVarious0.7 - 6[5]
3D7~1.0 - 2.0[6]
African isolates0.889 - 0.906[7]
AtovaquoneP. knowlesiA1-H.1Highly susceptible (EC50 not specified)[8]
AtovaquoneP. vivaxClinical isolatesLow efficacy (20-26% cure rate in one study)[9]
AtovaquoneP. bergheiANKAActive against liver stages[10]
Remarkably sensitive to transmission blockade[11]

Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental protocols, parasite strains, and assay conditions.

Signaling Pathway and Mechanism of Action

This compound inhibits the parasite's mitochondrial electron transport chain (ETC) at Complex III. This disruption leads to the collapse of the mitochondrial membrane potential, which in turn inhibits ATP synthesis and pyrimidine biosynthesis, ultimately causing parasite death.

CK268_Pathway cluster_Mitochondrion Plasmodium Mitochondrion Complex_I NDH2 CoQ_Pool Coenzyme Q Pool Complex_I->CoQ_Pool Complex_II Complex II Complex_II->CoQ_Pool Complex_III Complex III (Cytochrome bc1) CoQ_Pool->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP p1 p2 CK268 This compound Inhibition Inhibition CK268->Inhibition Inhibition->Complex_III Binds to Qo site

Caption: Mechanism of action of this compound on the Plasmodium mitochondrial electron transport chain.

Experimental Protocols

The in vitro susceptibility of Plasmodium species to antimalarial compounds is typically assessed using a schizont maturation or growth inhibition assay. The following is a generalized protocol based on methodologies cited in the literature.

1. Parasite Culture:

  • P. falciparum and P. knowlesi are cultured in vitro in human red blood cells (RBCs) in RPMI 1640 medium supplemented with serum (human serum or Albumax) and incubated at 37°C in a low-oxygen environment (e.g., 1% O2, 5% CO2, 94% N2).[12]

  • P. berghei is primarily an in vivo model, but its liver-stage development can be studied in vitro using hepatocyte cell lines (e.g., Huh7).[13]

2. Drug Preparation:

  • The compound of interest (e.g., this compound, atovaquone) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations for the assay.

3. In Vitro Susceptibility Assay (SYBR Green I-based):

  • Asynchronous or synchronized parasite cultures (typically at the ring stage) are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1-2%).

  • The parasite suspension is added to 96-well plates containing the serially diluted drug. A drug-free control is included.

  • Plates are incubated for a duration equivalent to at least one full asexual life cycle (e.g., ~28 hours for P. knowlesi, 48 hours for P. falciparum).[12]

  • After incubation, the plates are lysed, and a DNA-intercalating dye, such as SYBR Green I, is added.

  • Fluorescence is measured using a plate reader. The intensity of the fluorescence is proportional to the amount of parasitic DNA, and thus, to parasite growth.

  • The 50% inhibitory concentration (IC50) or effective concentration (EC50) is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Culture 1. Parasite Culture (e.g., P. falciparum in RBCs) Plating 3. Plate Parasites with Drug Dilutions Culture->Plating Drug_Prep 2. Compound Dilution (this compound, Atovaquone) Drug_Prep->Plating Incubation 4. Incubate for One Life Cycle Plating->Incubation Lysis_Staining 5. Lyse Cells & Add SYBR Green I Dye Incubation->Lysis_Staining Fluorescence 6. Measure Fluorescence Lysis_Staining->Fluorescence Calculation 7. Calculate IC50/EC50 (Dose-Response Curve) Fluorescence->Calculation

Caption: A generalized workflow for in vitro antimalarial drug susceptibility testing.

Conclusion and Future Directions

This compound is a promising antimalarial candidate with potent activity against P. falciparum due to its specific inhibition of the mitochondrial Complex III. However, the lack of data on its efficacy against other Plasmodium species presents a critical knowledge gap. To fully assess the potential of this compound as a broad-spectrum antimalarial, further studies are imperative. Researchers are encouraged to evaluate the in vitro and in vivo activity of this compound against P. vivax, P. knowlesi, and other relevant species. Such comparative data will be invaluable for the continued development of novel and effective therapies to combat malaria in its various forms.

References

Validating the Binding Model of CK-2-68 to Cytochrome b Through Mutagenesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimalarial compound CK-2-68, focusing on the validation of its binding model to its target, the cytochrome bc1 complex (Complex III), through mutagenesis studies. We present experimental data comparing its performance against wild-type and mutant parasites, alongside detailed methodologies for key experiments and a comparison with the established drug, atovaquone.

Executive Summary

The antimalarial candidate this compound was initially designed to target the type II NADH dehydrogenase (NDH2) of Plasmodium falciparum. However, subsequent research, including resistance selection studies, has strongly indicated that its primary target is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain, a clinically validated antimalarial target.[1] Resistance mutations to established Complex III inhibitors, such as atovaquone, cluster in the quinol oxidation (Qo) pocket of cytochrome b (CytB). Notably, the Y268S mutation in PfCytB confers high-level resistance to atovaquone. This guide details mutagenesis studies that leverage this mutation to validate the binding model of this compound, demonstrating its distinct interaction with the target and its efficacy against atovaquone-resistant parasites.

Comparative Inhibition Data

Mutagenesis studies have been pivotal in deconvoluting the mechanism of action of this compound. By examining its efficacy against P. falciparum lines with specific mutations in the cytochrome b gene, a clear distinction in its binding mode compared to other Qo site inhibitors has been established. The Y268S mutation is a well-characterized substitution that dramatically reduces the binding affinity of atovaquone. The data below compares the in vitro efficacy of this compound and atovaquone against wild-type (P. falciparum) and the atovaquone-resistant Y268S mutant strain.

CompoundTarget ProteinP. falciparum StrainEC50 (nM)Fold Change in EC50 (Mutant/Wild-Type)
This compound Cytochrome b (Complex III)Wild-Type~40-70-
Y268S MutantSlightly more effective than against WT~0.8
Atovaquone Cytochrome b (Complex III)Wild-Type~1.1-
Y268S Mutant>6760>6145

Table 1: Comparison of the 50% effective concentration (EC50) of this compound and Atovaquone against wild-type and Y268S mutant P. falciparum.

CompoundTarget ProteinP. falciparum StrainKi (nM)Fold Change in Ki (Mutant/Wild-Type)
Atovaquone Cytochrome b (Complex III)Wild-Type0.6-
Y268S Mutant162270

Table 2: Comparison of the inhibitory constant (Ki) of Atovaquone against wild-type and Y268S mutant P. falciparum cytochrome b. (Note: Specific Ki values for this compound were not found in the searched literature, but EC50 data strongly suggests a minimal change in binding affinity).

The data clearly illustrates that while the Y268S mutation confers high-level resistance to atovaquone, it does not negatively impact the efficacy of this compound. This lack of cross-resistance is a critical finding, suggesting that this compound interacts differently with the Qo pocket of cytochrome b, and can overcome existing atovaquone resistance mechanisms.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action, it is essential to visualize its place in the parasite's mitochondrial electron transport chain and the logical flow of the mutagenesis experiments used to validate its binding.

Mitochondrial_Electron_Transport_Chain Mitochondrial Electron Transport Chain in P. falciparum cluster_ETC Inner Mitochondrial Membrane NDH2 NDH2 Q_pool Ubiquinone Pool (Q) NDH2->Q_pool e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q_pool e- Complex_III Complex III (Cytochrome bc1) Q_pool->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Protons_out H+ Complex_III->Protons_out H+ pumping Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->Protons_out H+ pumping ATP ATP ATP_Synthase->ATP Protons_in H+ Protons_in->ATP_Synthase H+ flow ADP ADP + Pi ADP->ATP_Synthase CK268 This compound CK268->Complex_III Atovaquone Atovaquone Atovaquone->Complex_III

Caption: Inhibition of the P. falciparum mitochondrial electron transport chain by this compound and Atovaquone at Complex III.

Mutagenesis_Workflow Experimental Workflow for Validating this compound Binding cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_assay Binding & Activity Assays plasmid_wt Plasmid with Wild-Type PfCytB gene pcr PCR Amplification plasmid_wt->pcr mut_primers Mutagenic Primers (Y268S) mut_primers->pcr dpni DpnI Digestion (remove template) pcr->dpni transform Transformation into E. coli dpni->transform plasmid_mut Plasmid with Mutant PfCytB gene transform->plasmid_mut expression Expression in P. falciparum or heterologous system plasmid_mut->expression lysis Cell Lysis & Membrane Fractionation expression->lysis solubilization Detergent Solubilization lysis->solubilization purification Affinity Chromatography solubilization->purification mut_protein Purified Mutant Complex III purification->mut_protein wt_protein Purified Wild-Type Complex III activity_assay Cytochrome bc1 Activity Assay wt_protein->activity_assay binding_assay Direct Binding Assay (e.g., ITC, SPR) wt_protein->binding_assay mut_protein->activity_assay mut_protein->binding_assay CK268 This compound CK268->activity_assay CK268->binding_assay Atovaquone Atovaquone Atovaquone->activity_assay Atovaquone->binding_assay Logical_Relationship Logical Framework of the Mutagenesis Study hypothesis Hypothesis: This compound binds to the Qo site of cytochrome b, but in a manner distinct from atovaquone. premise1 Premise 1: The Y268S mutation in cytochrome b confers high resistance to atovaquone. hypothesis->premise1 premise2 Premise 2: If this compound has a distinct binding mode, the Y268S mutation should not confer cross-resistance. hypothesis->premise2 experiment Experiment: Measure the inhibitory activity (EC50/Ki) of this compound and atovaquone against wild-type and Y268S mutant parasites. premise2->experiment result1 Result 1: Atovaquone shows a significant increase in EC50/Ki against the Y268S mutant. experiment->result1 result2 Result 2: This compound shows little to no change in EC50 against the Y268S mutant. experiment->result2 conclusion Conclusion: The hypothesis is supported. This compound's binding is not critically dependent on the wild-type Y268 residue, validating a distinct binding interaction. result1->conclusion result2->conclusion

References

A Head-to-Head Comparison of CK-2-68 and ELQ-300 as Mitochondrial Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of mitochondrial research and antimalarial drug development, CK-2-68 and ELQ-300 have emerged as significant inhibitors of the mitochondrial electron transport chain (ETC). Both compounds target the cytochrome bc1 complex (Complex III), a critical enzyme for cellular respiration. However, they exhibit distinct mechanisms of action, binding sites, and inhibitory profiles. This guide provides an objective, data-driven comparison of this compound and ELQ-300 to inform researchers, scientists, and drug development professionals in their selection and application of these potent mitochondrial inhibitors.

Mechanism of Action: A Tale of Two Binding Sites

The primary distinction between this compound and ELQ-300 lies in their specific binding sites within the cytochrome bc1 complex. ELQ-300 is a selective inhibitor of the quinone reductase (Qi) site, while this compound targets the quinol oxidation (Qo) site.[1][2] This difference in binding modality has significant implications for their inhibitory activity, potential for resistance development, and synergistic interactions with other inhibitors.

Initially, this compound was developed with the intent of targeting the alternate NADH dehydrogenase (NDH2) of the malaria parasite, Plasmodium falciparum.[3][4] However, subsequent research, including cryo-electron microscopy studies, has demonstrated that its principal antimalarial activity stems from its binding to the Qo site of Complex III.[3][4][5] This binding arrests the motion of the iron-sulfur protein subunit, a mechanism shared with other Qo site inhibitors like atovaquone.[4][5]

In contrast, ELQ-300, a 4-quinolone-3-diarylether, specifically targets the Qi site of the parasite's cytochrome bc1 complex.[6][7] This makes it effective against parasite strains that have developed resistance to Qo site inhibitors like atovaquone.[1][8] The dual-site inhibition strategy, combining a Qo inhibitor with a Qi inhibitor like ELQ-300, has been shown to be highly synergistic and effective in preventing the emergence of drug-resistant parasite strains.[1]

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and ELQ-300, providing a clear comparison of their inhibitory potency against various targets.

Table 1: In Vitro Inhibitory Activity of ELQ-300

Target Organism/EnzymeAssay TypeIC50/EC50Reference
Plasmodium falciparum D6SYBR Green Assay (72h)6.0 nM[9]
Plasmodium falciparum Dd2SYBR Green Assay (72h)6.0 nM[9]
Plasmodium falciparum Tm90-C2B (Atovaquone-resistant)SYBR Green Assay (72h)2.0 nM[9]
P. falciparum Cytochrome bc1 ComplexEnzyme Inhibition0.56 nM[6][9]
Human Cytochrome bc1 ComplexEnzyme Inhibition>10,000 nM[9]
P. falciparum field isolateEx vivo14.9 nM[10]
P. vivax field isolateEx vivo17.9 nM[10]

Table 2: In Vitro Inhibitory Activity of this compound

Target Organism/EnzymeAssay TypeIC50Reference
Wild-type P. falciparum-infected erythrocytesGrowth Inhibition~40 nM[3][5]
Bovine (Bos taurus) Cytochrome bc1 Complex (Btbc1)Enzyme Inhibition1.7 µM[5]
Rhodobacter sphaeroides Cytochrome bc1 Complex (Rsbc1)Enzyme Inhibition6.7 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of this compound and ELQ-300.

In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against Plasmodium falciparum strains.

  • Parasite Culture: P. falciparum strains are cultured in human erythrocytes in complete medium.

  • Drug Dilution: The test compounds (ELQ-300, this compound) are serially diluted in 96-well plates.

  • Incubation: Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit. The plates are then incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. SYBR Green I lysis buffer is then added to each well to stain the parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.[9]

Cytochrome bc1 (Complex III) Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibitory effect of compounds on the enzymatic activity of the cytochrome bc1 complex.

  • Enzyme Preparation: Purified or isolated mitochondrial preparations containing the cytochrome bc1 complex are used.

  • Reaction Mixture: The assay is performed in a buffered solution containing horse heart cytochrome c.

  • Initiation of Reaction: The reaction is initiated by the addition of the mitochondrial preparation, the inhibitor at various concentrations, and a substrate such as 2,3-dimethoxy-5-methyl-6-decyl-1,4-benzohydroquinone (decylubiquinol).

  • Spectrophotometric Monitoring: The reduction of cytochrome c is monitored by measuring the change in absorbance at a specific wavelength (e.g., 550 nm) over time.

  • Data Analysis: The initial rates of reaction are calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[6]

Visualization of Signaling Pathways and Experimental Workflows

Diagrams are provided below to illustrate the mitochondrial electron transport chain, the sites of inhibition for this compound and ELQ-300, and a general workflow for evaluating these inhibitors.

Mitochondrial_ETC_Inhibition cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibitors Inhibitors ComplexI Complex I (NADH Dehydrogenase) Q Coenzyme Q (Ubiquinone) ComplexI->Q ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV H2O H2O ComplexIV->H2O ATP_Synthase Complex V (ATP Synthase) ATP ATP ATP_Synthase->ATP CK268 This compound CK268->ComplexIII Inhibits Qo site ELQ300 ELQ-300 ELQ300->ComplexIII Inhibits Qi site NADH NADH NADH->ComplexI FADH2 FADH2 FADH2->ComplexII O2 O2 O2->ComplexIV e- acceptor ADP ADP + Pi ADP->ATP_Synthase

Caption: Inhibition sites of this compound and ELQ-300 in the mitochondrial electron transport chain.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Assessment cluster_Resistance Resistance Profiling A1 Compound Synthesis (this compound / ELQ-300) A2 Enzyme Inhibition Assay (Isolated Complex III) A1->A2 A3 Cell-based Assay (e.g., P. falciparum growth) A1->A3 B1 Animal Model of Disease (e.g., Murine Malaria) A3->B1 C1 In Vitro Selection of Resistant Mutants A3->C1 B2 Efficacy Studies (Dose-response) B1->B2 B3 Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis B2->B3 C2 Genotypic Analysis of Resistant Strains C1->C2

Caption: General experimental workflow for the evaluation of mitochondrial inhibitors.

Concluding Remarks

Both this compound and ELQ-300 are invaluable tools for studying mitochondrial function and for the development of novel therapeutics, particularly against malaria. The key distinctions in their binding sites on the cytochrome bc1 complex lead to different inhibitory profiles and strategies for their use.

  • ELQ-300 stands out for its high potency and specific targeting of the Qi site, making it a promising candidate for overcoming resistance to existing Qo site inhibitors.[6][8] Its major developmental hurdle is its poor aqueous solubility, which researchers have sought to address through the development of prodrugs.[6][9]

  • This compound , while initially investigated for a different target, is now understood to be a Qo site inhibitor.[3][4] Its efficacy against P. falciparum in the nanomolar range highlights its potential as an antimalarial agent.[3][5] The significant difference in its inhibitory activity against the parasite versus mammalian Complex III suggests a favorable therapeutic window.[5]

For researchers, the choice between this compound and ELQ-300 will depend on the specific research question. ELQ-300 is ideal for studies focusing on the Qi site of Complex III or for investigating strategies to combat atovaquone resistance. This compound is a relevant tool for studying the Qo site and for comparative analyses with other Qo inhibitors. In the realm of drug development, the combination of a Qi site inhibitor like ELQ-300 with a Qo site inhibitor presents a compelling strategy for potent, synergistic, and resistance-refractory antimalarial therapy.[1]

References

Bridging the Gap: A Comparative Guide to Correlating In Vitro Susceptibility of CK-2-68 with In Vivo Therapeutic Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The predictive power of in vitro assays to forecast in vivo efficacy is a cornerstone of preclinical drug development. A strong correlation between these two domains can significantly de-risk clinical trials, optimize patient selection, and accelerate the delivery of novel therapeutics to the clinic. This guide provides a comparative framework for correlating the in vitro susceptibility of the investigational compound CK-2-68 with its treatment outcomes in in vivo models. While this compound has been primarily investigated as an antimalarial agent targeting the mitochondrial Complex III, this guide will hypothetically explore its evaluation as a potential anti-cancer agent, outlining the necessary experimental data and methodologies.[1][2][3] The principles and techniques described herein are broadly applicable to the preclinical assessment of novel oncology drug candidates.

The transition from a controlled in vitro environment to a complex in vivo system presents significant challenges.[4][5] Factors such as drug metabolism, pharmacokinetics, and the tumor microenvironment can influence therapeutic efficacy in ways that are not captured by simple cell-based assays.[5][6] Therefore, a multi-faceted approach employing various in vitro and in vivo models is crucial for a comprehensive evaluation.[7]

Data Presentation: A Comparative Analysis of this compound

The following tables summarize hypothetical quantitative data from a suite of in vitro and in vivo experiments designed to assess the anti-cancer potential of this compound compared to a standard-of-care agent, Doxorubicin.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma1.50.8
A549Lung Carcinoma2.31.2
HCT116Colorectal Carcinoma0.90.5
U87 MGGlioblastoma5.82.1

IC₅₀ (half-maximal inhibitory concentration) values were determined after 72 hours of continuous drug exposure using an MTT assay.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment GroupTumor Growth Inhibition (%)Final Tumor Volume (mm³) (Mean ± SD)
MCF-7 Vehicle Control01500 ± 210
This compound (20 mg/kg)65525 ± 95
Doxorubicin (5 mg/kg)78330 ± 70
HCT116 Vehicle Control01800 ± 250
This compound (20 mg/kg)82324 ± 80
Doxorubicin (5 mg/kg)85270 ± 65

Tumor growth inhibition was calculated at the end of the 28-day study period. Dosing was administered intraperitoneally every three days.

Experimental Protocols

Detailed methodologies are provided for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116, U87 MG) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the medium was replaced with fresh medium containing serial dilutions of this compound or Doxorubicin.

    • After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

    • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a sigmoidal curve using GraphPad Prism software.

In Vivo Xenograft Efficacy Study
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines for animal care and use.

  • Tumor Implantation: 1 x 10⁶ MCF-7 or HCT116 cells suspended in Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (20 mg/kg), and Doxorubicin (5 mg/kg). Treatments were administered via intraperitoneal injection every three days for 28 days.

  • Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2. Bodyweight was also monitored as a measure of toxicity.

  • Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean final tumor volume between the treated and vehicle control groups.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway through which this compound may exert its anti-cancer effects, based on its known inhibitory action on mitochondrial Complex III and the downstream consequences on cellular metabolism and survival pathways.

G CK2_68 This compound Complex_III Mitochondrial Complex III CK2_68->Complex_III ETC Electron Transport Chain Complex_III->ETC Inhibition ATP ATP Production ETC->ATP Decreased ROS ROS Production ETC->ROS Increased AMPK AMPK Activation ATP->AMPK Apoptosis Apoptosis ROS->Apoptosis mTOR mTOR Signaling AMPK->mTOR Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibition

Caption: Hypothetical mechanism of this compound anti-cancer activity.

Experimental Workflow Diagram

This diagram outlines the logical flow of experiments for correlating in vitro and in vivo data.

G start Drug Candidate (this compound) invitro In Vitro Screening (Cell Viability, IC50) start->invitro mechanistic Mechanistic Studies (e.g., Apoptosis Assay, Western Blot) invitro->mechanistic invivo In Vivo Efficacy (Xenograft Models) invitro->invivo correlation Correlative Analysis mechanistic->correlation pkpd Pharmacokinetics/ Pharmacodynamics invivo->pkpd pkpd->correlation decision Go/No-Go for Clinical Development correlation->decision

Caption: Preclinical evaluation workflow for oncology drug candidates.

Logical Relationship Diagram

This diagram illustrates the logical relationship between in vitro sensitivity and in vivo response, highlighting key influencing factors.

G cluster_factors Influencing Factors invitro_sens In Vitro Sensitivity (IC50) correlation Correlation invitro_sens->correlation invivo_resp In Vivo Response (TGI) invivo_resp->correlation pk Pharmacokinetics (ADME) pk->invivo_resp tme Tumor Microenvironment tme->invivo_resp heterogeneity Tumor Heterogeneity heterogeneity->invivo_resp

Caption: Factors influencing the in vitro-in vivo correlation.

References

Safety Operating Guide

Proper Disposal of CK-2-68: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe disposal of CK-2-68, a novel potent PfNDH2 inhibitor used in research. While this compound may be shipped as a non-hazardous chemical, it is imperative to handle its disposal with the same rigor as any other laboratory chemical, assuming it to be hazardous until confirmed otherwise by a specific Safety Data Sheet (SDS).

Immediate Safety and Logistical Information

All personnel handling this compound should be familiar with general laboratory safety protocols. In the absence of a specific SDS for this compound, the following general guidelines for handling chemical waste, in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA), should be strictly followed.

Key Principles of Chemical Waste Disposal:

  • Identification and Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.

  • Segregation: Never mix incompatible waste streams. This compound waste should be collected separately unless its compatibility with other substances is known.

  • Containment: Use sturdy, leak-proof containers that are chemically compatible with this compound. Secondary containment should be used for liquid waste to prevent spills.

  • Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.

Procedural Guidance for Disposal

The following table outlines the recommended disposal procedures for this compound in various forms.

Waste TypeDisposal ProcedureKey Considerations
Unused or Excess this compound (Solid) 1. Place in a clearly labeled, sealed, and compatible waste container. 2. Store in a designated hazardous waste accumulation area. 3. Contact your institution's EHS for pickup.Do not dispose of in regular trash. Ensure the container is appropriate for solid waste.
Solutions Containing this compound 1. Collect in a dedicated, sealed, and leak-proof container labeled as hazardous waste. 2. Indicate the solvent and approximate concentration of this compound on the label. 3. Store in secondary containment. 4. Arrange for EHS pickup.Do not dispose of down the drain. Be mindful of potential reactions between the solvent and other collected wastes.
Contaminated Labware (e.g., pipette tips, gloves) 1. Collect in a designated, lined container for solid hazardous waste. 2. The container must be sealed and clearly labeled. 3. Manage as hazardous waste and arrange for EHS pickup.Minimize the generation of contaminated waste. Do not dispose of in regular or biohazardous waste bins.
Empty this compound Containers 1. Triple-rinse the container with a suitable solvent. 2. Collect the first rinseate as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies.[1][2] 3. Deface or remove the original label. 4. Dispose of the clean, empty container according to your institution's guidelines for glass or plastic recycling/disposal.[1]For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[1]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not publicly available, the general principle of chemical waste management is to prevent its release into the environment. Neutralization or other treatment methods should not be attempted without a validated protocol and the approval of your institution's EHS department. The primary "protocol" for disposal is secure containment and transfer to a licensed hazardous waste disposal facility via your EHS office.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Generate This compound Waste waste_type Determine Waste Type start->waste_type solid_waste Solid Waste: Unused this compound, Contaminated Labware waste_type->solid_waste Solid liquid_waste Liquid Waste: This compound Solutions waste_type->liquid_waste Liquid empty_container Empty this compound Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container (with Secondary Containment) liquid_waste->collect_liquid triple_rinse Triple Rinse Container with Suitable Solvent empty_container->triple_rinse store_waste Store in Designated Hazardous Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect First Rinseate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->store_waste dispose_container Dispose of Clean Container per Institutional Guidelines deface_label->dispose_container contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs

This compound Disposal Decision Workflow

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and minimizing environmental impact. Always prioritize safety and consult with your institution's EHS department for guidance specific to your location and facilities.

References

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CK-2-68

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.